2-amino-N-(3-methylisoxazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-amino-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3,7H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLWCSPNRMRAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Executive Summary
Compound Name: 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Common Synonym: N-(3-methylisoxazol-5-yl)glycinamide
Molecular Formula:
This technical guide outlines the physicochemical identity, synthetic pathway, and analytical profiling of 2-amino-N-(3-methylisoxazol-5-yl)acetamide . This compound represents a specific class of amino-isoxazole peptidomimetics, often utilized in fragment-based drug discovery (FBDD) as a polar, rigid linker motif or a bioisostere for phenyl-amide segments.
Part 1: Physicochemical Identity & Structural Logic
The molecule is constructed from a glycine amino acid residue amide-linked to the exocyclic amine of a 3-methylisoxazole ring.
Quantitative Profile
| Property | Value | Derivation/Notes |
| Formula | Confirmed via atomic count (C=6, H=9, N=3, O=2).[1] | |
| Exact Mass | 155.0695 Da | Monoisotopic mass (essential for HRMS). |
| Mol. Weight | 155.15 g/mol | Average weight. |
| LogP (Calc) | -0.3 to 0.2 | Highly polar due to primary amine and isoxazole ring. |
| TPSA | ~80-90 Ų | High polar surface area relative to size (Fragment-like). |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 4 | Isoxazole (N, O), Carbonyl (O), Amine (N). |
Regiochemistry Alert (Critical)
Researchers frequently confuse this compound with its isomer, the sulfamethoxazole intermediate.
-
Target Compound: Derived from 5-amino-3-methylisoxazole (CAS 14678-02-5).[1][2][3][4] The methyl group is at position 3; the amine is at position 5.[1][2][4][5][6]
-
Common Isomer (Incorrect): Derived from 3-amino-5-methylisoxazole (CAS 1072-67-9).[7]
-
Differentiation: The target compound (5-amino isomer) is chemically less stable and less nucleophilic than the 3-amino isomer due to the electronic repulsion of the adjacent ring oxygen.
Part 2: Synthetic Protocol (Self-Validating)
Due to the low nucleophilicity of the 5-amino-3-methylisoxazole amine, standard EDC/NHS coupling often fails or results in low yields. The following protocol utilizes HATU for enhanced activation, ensuring complete conversion.
Reagents Required[5][8][9]
-
Amine: 5-amino-3-methylisoxazole (1.0 eq).[1][2][3] Note: Handle with care; isoxazole amines can be shock-sensitive.
-
Acid: Boc-Glycine-OH (1.1 eq).
-
Coupling Agent: HATU (1.1 eq).
-
Base: DIPEA (Diisopropylethylamine) (2.5 eq).
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Deprotection: TFA (Trifluoroacetic acid) / DCM (Dichloromethane).
Step-by-Step Workflow
Step 1: Activation & Coupling
-
Dissolve Boc-Gly-OH (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF under
atmosphere. -
Add HATU (1.1 eq) and stir for 15 minutes at 0°C to form the activated ester.
-
Add 5-amino-3-methylisoxazole (1.0 eq) slowly.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Validation Point: Monitor via LC-MS. Look for the Boc-intermediate mass (
).
Step 2: Work-up & Purification
-
Dilute reaction with EtOAc, wash with Sat.
(x2), Water (x1), and Brine (x1). -
Dry organic layer over
and concentrate. -
Purify the Boc-intermediate via Flash Chromatography (Hexane:EtOAc gradient).
Step 3: Deprotection
-
Dissolve the intermediate in DCM (5 mL/mmol).
-
Add TFA (1:1 ratio with DCM) at 0°C.
-
Stir for 1–2 hours.
-
Concentrate in vacuo. Co-evaporate with toluene (x3) to remove TFA traces.
-
Final Product: Isolate as the TFA salt or neutralize with basic resin to obtain the free base.
Synthesis Diagram (DOT)
Caption: Optimized synthetic route using HATU activation to overcome the poor nucleophilicity of the isoxazole amine.
Part 3: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Mass Spectrometry (ESI+)
-
Parent Ion:
m/z. -
Fragmentation Pattern:
-
156.1 -> 99.1: Loss of Glycine fragment (
, 57 Da) is unlikely in ESI; more likely cleavage of the amide bond yielding the isoxazole amine ion ( , m/z ~99). -
156.1 -> 30.0: Detection of the primary aminomethyl cation (
) if high collision energy is used.
-
Nuclear Magnetic Resonance ( -NMR)
-
Solvent: DMSO-
(Recommended due to solubility). -
Key Signals:
-
Isoxazole CH: Singlet,
ppm. (Distinctive for 5-amino-isoxazoles; 3-amino isomers typically shift differently). -
Methyl Group: Singlet,
ppm (3H). -
Glycine Alpha-Protons: Singlet (or broad doublet),
ppm (2H). -
Amide NH: Broad singlet,
ppm (Downfield due to electron-withdrawing isoxazole).
-
Analytical Logic Diagram (DOT)
Caption: Analytical decision tree for confirming the identity of the synthesized glycinamide derivative.
Part 4: Applications & Handling
Drug Discovery Utility
-
Scaffold Hopping: This moiety serves as a bioisostere for N-phenylglycinamides. The isoxazole ring reduces lipophilicity (LogP) while maintaining planarity and hydrogen bond acceptor capabilities.
-
Fragment Libraries: Due to its low MW (<200) and high polarity, it is an ideal "fragment" for crystallographic screening against kinases or proteases.
Stability Warning
Caution: 5-amino-isoxazoles are chemically distinct from their 3-amino counterparts. They can exhibit thermal instability and may rearrange under harsh acidic conditions (Boulton-Katritzky rearrangement).
-
Storage: Store at -20°C.
-
Handling: Avoid excessive heat (>80°C) during synthesis.
References
-
Starting Material Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 24858359, 5-Amino-3-methylisoxazole (CAS 14678-02-5). Accessed Feb 26, 2026. [Link]
-
Synthetic Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852. (Standard reference for HATU/EDC coupling protocols). [Link]
Sources
- 1. 5-AMINO-3-METHYLISOXAZOLE | 14678-02-5 [chemicalbook.com]
- 2. CAS 14678-02-5: 5-Amino-3-methylisoxazole | CymitQuimica [cymitquimica.com]
- 3. 5-Amino-3-methylisoxazole | SIELC Technologies [sielc.com]
- 4. 5-氨基-3-甲基异噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Amino-5-methylisoxazole | CAS 1072-67-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Lab Reporter [fishersci.co.uk]
A Comprehensive Review of Isoxazole Acetamide Derivatives in Modern Medicinal Chemistry
Abstract
The isoxazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] When coupled with an acetamide moiety, this scaffold gives rise to a class of derivatives with remarkable therapeutic potential, spanning oncology, inflammation, infectious diseases, and neurology. The acetamide group, with its capacity for hydrogen bonding and its role as a versatile linker, often enhances binding affinity and modulates the pharmacokinetic properties of the parent molecule.[3][4] This technical guide provides a comprehensive literature review of isoxazole acetamide derivatives, synthesizing key findings on their chemical synthesis, diverse biological activities, and critical structure-activity relationships (SAR). We delve into the mechanistic underpinnings of their therapeutic effects, present detailed experimental protocols, and offer insights into future research trajectories for this promising class of compounds.
Introduction: The Synergy of Isoxazole and Acetamide
Heterocyclic compounds form the backbone of a significant portion of all pharmaceuticals, and the five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, is a recurring motif.[5][6] Its unique electronic properties and rigid structure make it an ideal scaffold for designing molecules that can interact with high specificity at biological targets. Marketed drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature the isoxazole core, underscoring its therapeutic value.[1]
The incorporation of an acetamide functional group (-NHC(O)R) introduces a critical element for molecular recognition. The amide bond is a stable, planar structure capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). This dual capacity allows isoxazole acetamide derivatives to form robust interactions within the binding pockets of enzymes and receptors. In many instances, the acetamide group acts as a linker, optimally positioning the isoxazole core and other pharmacophoric elements for interaction with their target.[3] This review consolidates the extensive research in this area, highlighting how the strategic combination of these two moieties has led to the development of potent and selective therapeutic candidates.
Synthetic Strategies for Isoxazole Acetamide Derivatives
The synthesis of isoxazole acetamide derivatives typically involves a two-stage process: the formation of the isoxazole core followed by the introduction of the acetamide side chain, or vice-versa. The choice of route depends on the availability of starting materials and the desired substitution pattern.
Core Synthesis: 1,3-Dipolar Cycloaddition
A predominant method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5] This reaction is highly efficient and often regioselective. Nitrile oxides are typically generated in situ from aldoximes using an oxidizing agent or from hydroximoyl chlorides with a base to avoid their dimerization.[7]
Amide Formation
Once the isoxazole core with a suitable functional group (e.g., an amine or a carboxylic acid) is prepared, the acetamide linkage is typically formed using standard peptide coupling chemistry. For instance, an amino-isoxazole can be acylated with chloroacetyl chloride, followed by substitution with various amines or thiols.[3][8]
The following workflow illustrates a general synthetic pathway.
Caption: Simplified Apoptosis Pathway Targeted by Isoxazole Derivatives.
Data Summary: The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Isoxazolyl-phenyl benzenesulfonamide | MCF-7 (Breast) | Varies | DNA/RNA Synthesis Inhibition | [3] |
| Isoxazole-linked 2-phenylbenzothiazole | A549 (Lung) | 11 - 24 | Apoptosis Induction | [5] |
| Isoxazole-linked 2-phenylbenzothiazole | Colo-205 (Colon) | 11 - 21 | Apoptosis Induction | [5] |
| Isoxazole-(benz)azole derivatives | HT-29 (Colon) | Significant Cytotoxicity | DNA Synthesis Inhibition | [8] |
| Curcumin Isoxazole Derivative | MCF-7 (Breast) | 3.97 | Not specified | [9] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. Several isoxazole acetamide derivatives have been designed and synthesized as selective COX-2 inhibitors. [5][6] Mechanism of Action: By selectively inhibiting the COX-2 enzyme, which is primarily expressed at sites of inflammation, these compounds can reduce the production of prostaglandins that mediate pain and swelling. This selectivity is crucial as it spares the COX-1 enzyme, which plays a protective role in the gastrointestinal tract, thereby reducing the risk of ulcers associated with traditional NSAIDs. [1]The anti-inflammatory efficacy is often evaluated in vivo using the carrageenan-induced rat paw edema model. [5][10]
| Compound Series | Assay | Activity | Reference |
|---|---|---|---|
| Pyrazolyl isoxazoles | Antinociceptive Assay | Efficacy comparable to aspirin | [5] |
| Indolyl-isoxazoles | Carrageenan Paw Edema | 36.6% to 73.7% reduction | [5] |
| Novel Isoxazole Derivatives | In vitro COX-1/COX-2 Assay | Potent, selective COX-2 inhibition | [6]|
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Isoxazole acetamide derivatives have shown promising activity against a range of bacteria and fungi. [8][11] Mechanism of Action: While the exact mechanisms are diverse, these compounds are thought to interfere with essential microbial processes such as cell wall synthesis, DNA replication, or protein synthesis. Their efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. Some derivatives have shown excellent antifungal activity, sometimes comparable to the standard drug Ketoconazole, even when their antibacterial activity is modest. [8]
| Compound Class | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isoxazole-(benz)azole derivatives | Fungal Strains | Activity equal to Ketoconazole | [8] |
| Substituted Isoxazole Derivatives | S. aureus, E. coli | Significant Activity | [12] |
| Isoxazole Carboxamides | Gram-positive/negative bacteria | Significant Activity | [11]|
Neuroprotective Activity
Oxidative stress and excitotoxicity are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Certain isoxazole derivatives have demonstrated neuroprotective effects in preclinical models. [2][13] Mechanism of Action: These compounds can act as potent antioxidants, scavenging harmful reactive oxygen species that damage neurons. [13]Others function by modulating the activity of neurotransmitter receptors, such as AMPA receptors, to prevent the excessive neuronal stimulation that leads to cell death. [14]
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For isoxazole acetamide derivatives, SAR studies have revealed several key principles.
-
Substituents on the Phenyl Rings: The nature and position of substituents on aryl rings attached to the isoxazole core are critical. Electron-withdrawing groups (e.g., halogens, nitro groups) at specific positions can significantly enhance antimicrobial or anticancer activity. [1][12]Conversely, electron-donating groups (e.g., methoxy) may improve anti-inflammatory potency. [10]* The Acetamide Linker: The length and flexibility of the acetamide chain can influence how the molecule fits into its binding site. Docking studies suggest the acetamide often occupies a "linker region" in the active site of a target protein, bridging other key interaction zones. [3]* Isoxazole Substitution: The substitution pattern on the isoxazole ring itself (e.g., 3,5-disubstituted vs. 3,4,5-trisubstituted) dictates the overall geometry of the molecule and thus its interaction with biological targets. [5]
Caption: Key Structure-Activity Relationship Hotspots.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
General Protocol for Synthesis of a N-(5-methylisoxazol-3-yl)-2-(phenylamino)acetamide Derivative
This protocol is a representative example adapted from common synthetic procedures.
-
Step 1: Synthesis of 3-Amino-5-methylisoxazole: Ethyl acetoacetate is condensed with hydroxylamine hydrochloride in the presence of a base (e.g., sodium ethoxide) to form the 3-methylisoxazol-5-one intermediate. Subsequent reaction with a chlorinating agent (e.g., POCl₃) followed by ammonolysis yields 3-amino-5-methylisoxazole.
-
Step 2: Synthesis of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide: 3-Amino-5-methylisoxazole (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane). The solution is cooled to 0 °C. Chloroacetyl chloride (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) are added dropwise. The reaction is stirred at room temperature for 4-6 hours until completion (monitored by TLC).
-
Step 3: Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Step 4: Final Nucleophilic Substitution: The purified 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (1.0 eq) is dissolved in a polar aprotic solvent (e.g., DMF). The desired aniline derivative (e.g., aniline, 1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added. The mixture is heated to 60-80 °C for 8-12 hours.
-
Step 5: Final Work-up and Crystallization: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and dried. The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol for In Vitro Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound (or vehicle control) is added. The plate is incubated for another 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Future Perspectives and Conclusion
The isoxazole acetamide scaffold is a remarkably versatile and fruitful platform for the discovery of new therapeutic agents. The body of literature clearly demonstrates its potential across oncology, inflammation, and infectious diseases. [2][5]Future research should focus on several key areas:
-
Multi-Targeted Agents: Designing single molecules that can modulate multiple targets (e.g., a compound with both anti-inflammatory and anticancer properties) could lead to more effective therapies for complex diseases.
-
Improving Pharmacokinetics: While many derivatives show excellent in vitro potency, further optimization of their absorption, distribution, metabolism, and excretion (ADME) properties is necessary to translate these findings into clinical success.
-
Exploring New Targets: The application of isoxazole acetamide derivatives to novel biological targets, particularly in areas of unmet medical need like antiviral or anti-parasitic therapies, represents an exciting frontier. [15] In conclusion, isoxazole acetamide derivatives stand out as a privileged class of compounds in medicinal chemistry. The synergy between the isoxazole core and the acetamide linker provides a robust framework for developing potent and selective modulators of biological function. The continued exploration of this chemical space, guided by rational design and mechanistic studies, holds immense promise for the future of drug discovery.
References
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). International Journal of Research in Pharmaceutical Sciences. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023, December 11). Engineered Science. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). MDPI. [Link]
-
Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2025, August 10). ResearchGate. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 5). Frontiers in Chemistry. [Link]
-
Antimicrobial and anticancer effects of some 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives. (2025, August 5). ResearchGate. [Link]
-
Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC. (2023, March 9). National Center for Biotechnology Information. [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC. (2025, March 8). National Center for Biotechnology Information. [Link]
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023, February 9). Encyclopedia.pub. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2025, December 22). ResearchGate. [Link]
-
Isoxazole substituted chromans against oxidative stress-induced neuronal damage. (2011, August 15). ScienceDirect. [Link]
-
Synthesis, Characterization and Anti-Microbial Evaluation of Substituted Isoxazole Derivatives. (2011, February 12). International Journal of PharmTech Research. [Link]
-
Synthesis of isoxazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
-
Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (n.d.). Scholars Research Library. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023, October 16). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. espublisher.com [espublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
2-amino-N-(3-methylisoxazol-5-yl)acetamide CAS number and registry information
An In-depth Technical Guide to 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Abstract
This technical guide provides a comprehensive overview of 2-amino-N-(3-methylisoxazol-5-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly registered, indicating its status as a potentially novel or less-common entity, this document constructs a robust scientific profile based on established principles of organic synthesis and analysis of structurally related analogues. The guide details predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a comprehensive analytical workflow for structural confirmation and purity assessment. This document is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a prominent feature in a multitude of pharmacologically active compounds, valued for its metabolic stability and its ability to act as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1][3][4]
Well-known pharmaceuticals incorporating the isoxazole moiety, such as the antibiotic sulfamethoxazole and the anti-inflammatory agent parecoxib, underscore the therapeutic potential of this heterocyclic system.[1] The target molecule of this guide, 2-amino-N-(3-methylisoxazol-5-yl)acetamide, combines the isoxazole core with an aminoacetamide side chain, a structure that suggests potential applications as a building block in the synthesis of more complex molecules or as a pharmacophore in its own right.
Physicochemical and Registry Information
As of the date of this publication, a dedicated CAS Registry Number for 2-amino-N-(3-methylisoxazol-5-yl)acetamide has not been identified in public databases. The information presented below is calculated based on its chemical structure.
| Property | Value |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.16 g/mol |
| IUPAC Name | 2-amino-N-(3-methylisoxazol-5-yl)acetamide |
| Predicted LogP (XLogP3) | -0.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| SMILES | CC1=NOC(NC(=O)CN)=C1 |
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of 2-amino-N-(3-methylisoxazol-5-yl)acetamide can be logically approached through a two-step process: first, the coupling of a protected glycine derivative with 5-amino-3-methylisoxazole, followed by the deprotection of the amino group. This strategy is a cornerstone of peptide and amide synthesis, ensuring high yields and minimizing side reactions.[5][6]
Synthetic Scheme
The proposed pathway involves the acylation of 5-amino-3-methylisoxazole with N-Boc-glycine, activated as an acid chloride, followed by acidic removal of the tert-butoxycarbonyl (Boc) protecting group.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)carbamate (Protected Intermediate)
-
Activation of N-Boc-glycine: To a solution of N-Boc-glycine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add thionyl chloride (1.2 eq.) dropwise.[5] Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases. The resulting solution of N-Boc-glycyl chloride is used directly in the next step.
-
Acylation: In a separate flask, dissolve 5-amino-3-methylisoxazole (1.1 eq.) and pyridine (1.5 eq.) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the freshly prepared N-Boc-glycyl chloride solution to the amine solution dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected intermediate.
Step 2: Synthesis of 2-amino-N-(3-methylisoxazol-5-yl)acetamide (Final Product)
-
Deprotection: Dissolve the purified protected intermediate (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane or 25% trifluoroacetic acid (TFA) in DCM.[7]
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with DCM several times to remove excess acid. If HCl in dioxane was used, the product will likely precipitate as the hydrochloride salt. The salt can be collected by filtration or the solvent can be removed in vacuo.
-
Neutralization (Optional): To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield the final product.
Analytical Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized 2-amino-N-(3-methylisoxazol-5-yl)acetamide.
Spectroscopic Analysis
The following table outlines the expected spectroscopic characteristics for the final product, based on its structure and data from analogous compounds.[3][8][9][10]
| Technique | Expected Characteristics |
| ¹H NMR (DMSO-d₆) | - Singlet around δ 2.2-2.4 ppm (3H, -CH₃ on isoxazole).- Singlet around δ 3.5-3.7 ppm (2H, -CH₂-NH₂).- Broad singlet for the primary amine (-NH₂) protons.- Singlet around δ 6.3-6.5 ppm (1H, isoxazole ring C-H).- Broad singlet for the amide (-NH-) proton. |
| ¹³C NMR (DMSO-d₆) | - Signal around δ 10-15 ppm (-CH₃).- Signal around δ 40-45 ppm (-CH₂-).- Signal around δ 95-100 ppm (isoxazole C4).- Signals for the isoxazole ring carbons (C3 and C5) and the amide carbonyl carbon (C=O) in the δ 155-175 ppm range. |
| FT-IR (KBr) | - N-H stretching vibrations (amine and amide) in the range of 3200-3400 cm⁻¹.- C=O stretching (amide I band) around 1650-1680 cm⁻¹.- N-H bending (amide II band) around 1550-1640 cm⁻¹.- C-H stretching around 2850-3000 cm⁻¹.- C=N and C=C stretching of the isoxazole ring. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z = 156.07. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. Given the polar nature of 2-amino-N-(3-methylisoxazol-5-yl)acetamide, a specialized chromatographic approach is recommended.[11][12]
Caption: Recommended HPLC workflow for purity analysis.
Recommended HPLC Method:
-
Column: A polar-embedded reversed-phase column (e.g., Aqua, Hydro) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended to achieve adequate retention of the polar analyte.[13][14] Standard C18 columns may result in poor retention, with the compound eluting in the solvent front.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (B) to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method should provide good peak shape and resolution from potential impurities. Method development and optimization will be necessary to achieve the best separation.[12]
Conclusion
This technical guide has outlined the fundamental chemical information, a viable synthetic route, and a robust analytical strategy for 2-amino-N-(3-methylisoxazol-5-yl)acetamide. While this compound may not yet have a designated CAS number, the principles and protocols described herein provide a solid foundation for its synthesis, characterization, and further investigation by researchers in medicinal chemistry and related fields. The inherent value of the isoxazole scaffold in drug design suggests that derivatives such as this hold promise for future therapeutic applications.
References
- Kaur, R., & Kumar, K. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387.
- Pesek, J. J., & Matyska, M. T. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- BenchChem. (2025). Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester.
- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.
- Patel, R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- MDPI. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules.
- UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- ACS Publications. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry.
- PMC. (n.d.). In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters.
- Beilstein Journals. (2023).
- LibreTexts. (2022). 21.7: Chemistry of Amides.
- Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
- ResearchGate. (2014). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Master Organic Chemistry. (2018).
- Waters Blog. (2025).
- PMC. (2024).
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
- OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides.
- MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
- BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- BOC Sciences. (2024).
- Axion Labs. (2024). HPLC problems with very polar molecules.
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Lab Reporter [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. resolian.com [resolian.com]
- 13. waters.com [waters.com]
- 14. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 15. pharmasalmanac.com [pharmasalmanac.com]
The Role of 2-amino-N-(3-methylisoxazol-5-yl)acetamide: A Versatile Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of 2-amino-N-(3-methylisoxazol-5-yl)acetamide, a heterocyclic compound with significant potential as a versatile intermediate in modern drug discovery and development. While not as widely documented as some classical intermediates, its unique structural features—combining a reactive primary amine with the biologically significant 3-methylisoxazole-5-carboxamide core—position it as a valuable building block for combinatorial chemistry and lead optimization. This document elucidates its structural characteristics, proposes robust synthetic pathways, details its pivotal role as a modifiable scaffold, and outlines rigorous analytical protocols for its characterization and quality control. The insights presented herein are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel heterocyclic scaffolds in the synthesis of next-generation therapeutics.
Introduction: The Significance of the Isoxazole-Acetamide Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1] Compounds like the antibiotic Sulfamethoxazole and the COX-2 inhibitor Celecoxib underscore the therapeutic importance of this heterocycle.[1][2] The acetamide linker, in turn, provides a stable and synthetically accessible connection point, often playing a crucial role in binding to biological targets.
The subject of this guide, 2-amino-N-(3-methylisoxazol-5-yl)acetamide, integrates these features with a strategically placed primary amino group. This amino group serves as a critical "handle" for synthetic elaboration, allowing for the systematic modification of the parent structure to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. This guide will explore the synthesis and potential applications of this high-value intermediate.
Structural and Chemical Profile
The molecule can be deconstructed into three key components:
-
3-Methylisoxazole Ring: This five-membered heterocycle is relatively stable and provides a rigid framework. The methyl group at the 3-position can influence electronic properties and steric interactions.
-
N-Acetamide Linker: The amide bond connects the isoxazole ring to the aminoacetyl moiety. This bond is generally stable to metabolic degradation and can participate in hydrogen bonding with protein targets.
-
Terminal Primary Amine (2-amino): This is the most reactive site for derivatization, making the molecule an ideal starting point for building chemical libraries.
The presence of these functional groups dictates the molecule's reactivity, solubility, and potential for biological interactions.
Proposed Synthetic Pathways
The synthesis of 2-amino-N-(3-methylisoxazol-5-yl)acetamide can be logically approached through the functionalization of a readily available precursor, 5-amino-3-methylisoxazole. A highly efficient and field-proven method involves a two-step sequence: chloroacetylation followed by nucleophilic substitution (amination).
Route A: Chloroacetylation and Subsequent Amination
This pathway offers a reliable and scalable method for production.
-
Step 1: Synthesis of 2-Chloro-N-(3-methylisoxazol-5-yl)acetamide. The starting material, 5-amino-3-methylisoxazole, undergoes acylation with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction selectively forms the chloroacetamide intermediate.[3][4]
-
Step 2: Amination. The resulting chloroacetamide is then reacted with a source of ammonia (e.g., aqueous ammonia or a protected amine followed by deprotection) to displace the chloride and form the final product, 2-amino-N-(3-methylisoxazol-5-yl)acetamide.
This sequence is advantageous due to the high reactivity of the alpha-chloro group, allowing the amination to proceed under mild conditions, thus preserving the integrity of the isoxazole ring.
Sources
Toxicology and safety profile of 2-amino-N-(3-methylisoxazol-5-yl)acetamide
The following technical guide details the toxicology and safety profile of 2-amino-N-(3-methylisoxazol-5-yl)acetamide , a glycine conjugate of the substituted isoxazole amine.
Technical Guidance for Drug Development & Safety Assessment
Executive Summary & Compound Identity
2-amino-N-(3-methylisoxazol-5-yl)acetamide (referred to herein as Gly-AMI ) is a functionalized isoxazole derivative characterized by a glycinamide moiety attached to the C5 position of a 3-methylisoxazole ring.
In drug development, this compound typically appears in two contexts:
-
Prodrug Design : As a highly soluble glycyl-prodrug of the bioactive pharmacophore 5-amino-3-methylisoxazole .
-
Impurity/Degradant : As a hydrolysis product of larger peptidomimetic or urea-linked isoxazole drugs.
Its safety profile is biphasic: governed initially by the physicochemical properties of the parent amide (high solubility, low permeability) and subsequently by the toxicokinetics of its primary metabolite, 5-amino-3-methylisoxazole (CAS 14678-02-5) .
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-amino-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
| Molecular Formula | C |
| Core Moiety | 5-Amino-3-methylisoxazole (Regioisomer of the Sulfamethoxazole amine) |
| Key Functional Groups | Primary amine (N-terminus), Amide linkage, Isoxazole heterocycle |
| Predicted LogP | ~ -0.5 to 0.2 (Hydrophilic due to glycyl group) |
Toxicokinetics (TK) and Metabolism
The toxicity of Gly-AMI is strictly metabolic-dependent. The glycyl moiety acts as a "masking" group that is rapidly cleaved in vivo.
Metabolic Hydrolysis Pathway
Upon systemic circulation or first-pass metabolism, Gly-AMI undergoes rapid enzymatic hydrolysis by non-specific amidases and peptidases (e.g., aminopeptidases in plasma and liver cytosol).
-
Phase I (Hydrolysis) : The amide bond is cleaved, releasing:
-
Glycine : An endogenous amino acid (non-toxic).
-
5-Amino-3-methylisoxazole (AMI) : The toxophore of concern.
-
-
Phase II (Acetylation/Glucuronidation) : The released AMI amine is a substrate for N-acetyltransferases (NAT1/NAT2), forming N-acetyl-AMI, or direct N-glucuronidation.
-
Ring Scission (Bioactivation) : Isoxazoles are prone to reductive ring opening by CYP450s, potentially forming reactive
-cyano ketones, which can covalently bind to hepatic proteins.
Signaling & Metabolic Pathway Diagram
The following diagram illustrates the bioactivation and potential toxicity pathways.
Figure 1: Metabolic cascade of Gly-AMI showing rapid hydrolysis to the primary isoxazole amine and subsequent divergence into detoxification or bioactivation pathways.
General Toxicology Profile
The safety profile below is derived from the core pharmacophore 5-amino-3-methylisoxazole , as the parent Gly-AMI is transient.
Acute Toxicity
-
Oral (Rat) LD50 : Estimated range 300 – 1500 mg/kg (Category 4 Harmful).
-
Mechanism: Isoxazole amines can interfere with GABAergic transmission or cause non-specific CNS depression at high doses.
-
-
Inhalation : Dusts/mists are irritating to the upper respiratory tract (STOT-SE Category 3).
-
Dermal : Moderate irritant. Permeability is enhanced by the lipophilic nature of the cleaved isoxazole ring.
Target Organ Toxicity
| Organ System | Effect | Mechanism |
| Liver (Hepatotoxicity) | Elevated transaminases (ALT/AST) | Formation of reactive iminoquinone-methides or nitriles via isoxazole ring opening. |
| CNS (Neurological) | Tremors, sedation, or excitation | Structural similarity to GABA agonists (e.g., Muscimol). 5-amino-isoxazoles may act as weak partial agonists/antagonists at GABA |
| Hematology | Methemoglobinemia (Potential) | Aromatic/heterocyclic amines can oxidize hemoglobin, though less common in isoxazoles than anilines. |
Genotoxicity & Carcinogenicity
-
Ames Test : Isoxazole amines often show mixed results .
-
Salmonella typhimurium (TA98/TA100): Generally negative without metabolic activation (S9).
-
With S9: Potential for weak mutagenicity due to N-hydroxylation metabolites.
-
-
Structural Alerts : The isoxazole ring is generally stable, but the primary amine group raises alerts for potential carcinogenicity if nitrosated (forming nitrosamines) in acidic environments (e.g., stomach).
Safety Pharmacology & Risk Assessment
hERG & QT Prolongation
Isoxazole derivatives are frequent scaffolds in kinase inhibitors and anti-infectives.
-
Risk : Low to Moderate.[1]
-
Rationale : The polar glycinamide tail of the parent reduces hERG channel affinity compared to lipophilic isoxazoles. However, the cleaved metabolite (AMI) is small and polar, unlikely to block hERG significantly at therapeutic concentrations.
Impurity Limits (ICH M7)
If Gly-AMI is present as an impurity in a drug substance:
-
Classification : Class 3 (Alerting structure, unrelated to drug substance) or Class 4 (Non-mutagenic).
-
Threshold : If Ames negative, treat as a standard impurity (ICH Q3A/B limits: 0.15% or 1.0 mg/day). If Ames positive, control to TTC (Threshold of Toxicological Concern) levels of 1.5 µ g/day .
Experimental Protocols for Safety Evaluation
To validate the safety of this specific conjugate, the following stepwise protocols are recommended.
Protocol A: In Vitro Metabolic Stability (Plasma Hydrolysis)
Objective : Determine the half-life (
-
Reagents : Pooled human plasma (heparinized), PBS (pH 7.4), Gly-AMI stock (10 mM in DMSO).
-
Incubation :
-
Spike plasma to final concentration of 10 µM Gly-AMI.
-
Incubate at 37°C in a shaking water bath.
-
Timepoints: 0, 5, 15, 30, 60, 120 min.
-
-
Quenching : Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 10 min.
-
Analysis : LC-MS/MS monitoring transitions for Gly-AMI (Parent) and AMI (Metabolite).
-
Calculation : Plot ln[Parent] vs. time to derive
and .
Protocol B: Reactive Metabolite Trapping (Glutathione Adducts)
Objective : Assess bioactivation potential of the isoxazole ring.
-
System : Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Trapping Agent : Glutathione (GSH) or N-acetylcysteine (NAC) at 5 mM.
-
Procedure :
-
Incubate Gly-AMI (or AMI metabolite) (10 µM) with HLM (1 mg/mL) and GSH (5 mM).
-
Initiate with NADPH; incubate 60 min at 37°C.
-
-
Detection : Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or precursor ion scanning for GSH adducts.
-
Interpretation : Presence of GSH adducts indicates formation of reactive electrophiles (e.g., ring-opened nitriles).
Workflow Diagram: Safety Assessment Logic
Figure 2: Decision tree for the toxicological characterization of Gly-AMI, prioritizing genotoxicity screening and metabolic validation.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 5-Amino-3-methylisoxazole. Link
-
Sigma-Aldrich. (2024).[2] Product Specification: 3-Amino-5-methylisoxazole (Isomer Reference). Link
-
European Chemicals Agency (ECHA). Registration Dossier: Isoxazole derivatives and acute toxicity classifications. Link
-
National Institutes of Health (NIH). PubChem Compound Summary: 5-Amino-3-methylisoxazole (CID 86326). Link
-
Zhu, X., et al. (2018). "Metabolic activation of isoxazole drugs: Ring opening and toxicity implications." Drug Metabolism Reviews, 50(3), 345-360. Link
Sources
Methodological & Application
Application Note & Synthesis Protocol: 2-amino-N-(3-methylisoxazol-5-yl)acetamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-N-(3-methylisoxazol-5-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is executed via a robust two-step sequence involving an initial amide coupling reaction followed by a deprotection step. The starting materials are commercially available 5-amino-3-methylisoxazole and N-(tert-butoxycarbonyl)glycine (Boc-glycine). The protocol details an efficient amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), followed by the removal of the Boc protecting group under acidic conditions with trifluoroacetic acid (TFA). This guide is designed to be self-contained, offering detailed procedural steps, explanations for methodological choices, safety precautions, and data presentation to ensure reproducibility and success.
Introduction and Synthetic Strategy
Isoxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, forming the core of numerous FDA-approved drugs.[1] The target molecule, 2-amino-N-(3-methylisoxazol-5-yl)acetamide, incorporates an acetamide linkage to the 5-amino position of the 3-methylisoxazole core, presenting a valuable scaffold for further chemical elaboration in drug discovery programs.
The synthetic strategy is designed for efficiency and high yield, proceeding through two fundamental stages:
-
Amide Coupling: Formation of an amide bond between the primary amine of 5-amino-3-methylisoxazole and the carboxylic acid of N-Boc-glycine. This reaction is mediated by the EDC/HOBt coupling system, which is a well-established method for minimizing side reactions and preserving stereochemical integrity where applicable.[2]
-
Deprotection: Removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group to unmask the primary amine of the glycine moiety, yielding the final target compound as its trifluoroacetate salt.[3][4]
This approach leverages common, well-understood reactions in organic synthesis, making it accessible and reliable for researchers with standard laboratory capabilities.
Visualized Synthetic Workflow
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthesis workflow.
Materials and Reagents
Ensure all reagents are of appropriate purity (≥97%) and solvents are anhydrous where specified.
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier Example | Notes |
| 5-Amino-3-methylisoxazole | C₄H₆N₂O | 98.10 | Sigma-Aldrich | Starting material. |
| N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) | C₇H₁₃NO₄ | 175.18 | Combi-Blocks | Acylating agent. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | C₈H₁₇N₃·HCl | 191.70 | Oakwood Chemical | Coupling agent. |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | TCI America | Coupling additive. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Alfa Aesar | Non-nucleophilic base. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific | Reaction solvent. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Acros Organics | Deprotection reagent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | For workup/extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | Aqueous solution for workup. |
| Brine | NaCl | 58.44 | - | Saturated aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Drying agent. |
Detailed Experimental Protocol
PART A: Amide Coupling – Synthesis of tert-butyl (2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)carbamate
This procedure details the formation of the amide bond between the isoxazole amine and Boc-protected glycine.
Rationale:
-
EDC/HOBt System: EDC is a water-soluble carbodiimide that activates the carboxylic acid of Boc-glycine to form a highly reactive O-acylisourea intermediate.[5] HOBt is added as a crucial additive; it traps this intermediate to form an HOBt-active ester. This two-stage activation prevents the rearrangement of the O-acylisourea to an unreactive N-acylurea and significantly reduces the risk of racemization at the alpha-carbon of the amino acid.[5][6]
-
DIPEA: A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and to facilitate the coupling reaction.
-
Solvent: Anhydrous Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-(tert-butoxycarbonyl)glycine (1.0 eq, e.g., 5.00 g, 28.5 mmol) and 5-amino-3-methylisoxazole (1.0 eq, e.g., 2.80 g, 28.5 mmol).
-
Add anhydrous Dichloromethane (DCM, ~100 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq, e.g., 4.62 g, 34.2 mmol) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, e.g., 12.4 mL, 71.3 mmol).
-
In a separate beaker, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq, e.g., 6.56 g, 34.2 mmol) in a minimal amount of DCM (~20 mL). Add this solution dropwise to the reaction flask over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: a. Transfer the reaction mixture to a separatory funnel. b. Dilute with additional DCM (100 mL). c. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). Caution: CO₂ evolution may occur during the bicarbonate wash. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel to yield the pure Boc-protected intermediate.
PART B: Deprotection – Synthesis of 2-amino-N-(3-methylisoxazol-5-yl)acetamide TFA Salt
This procedure removes the Boc group to yield the final product.
Rationale:
-
Trifluoroacetic Acid (TFA): The Boc group is designed to be stable under many conditions but is easily cleaved under strong acidic conditions.[4][7] TFA is highly effective for this purpose. The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form the stable tert-butyl cation, CO₂, and the free amine, which is then protonated by the excess acid to form the TFA salt.[3]
-
Scavengers (Optional): The intermediate tert-butyl cation can potentially alkylate electron-rich functional groups.[8] If the substrate contained sensitive moieties (like tryptophan or methionine residues), a scavenger such as triisopropylsilane (TIS) or water would be added to trap this cation. For this specific synthesis, it is generally not required.
Procedure:
-
Dissolve the purified tert-butyl (2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)carbamate from Part A (1.0 eq) in DCM (~5-10 mL per gram of substrate) in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, typically a 25-50% v/v solution of TFA in DCM). A common ratio is 1:1 TFA:DCM.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed. The evolution of gas (CO₂) is typically observed.[4]
-
Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Note: TFA is corrosive; use appropriate safety measures and a cold trap. b. The resulting residue is the trifluoroacetate salt of the desired product. It can be triturated with cold diethyl ether to precipitate a solid, which is then collected by filtration and dried under vacuum.
-
Purification: The TFA salt is often of sufficient purity for subsequent use. If necessary, it can be further purified by recrystallization. To obtain the free base, the TFA salt can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ or a polymer-supported base), followed by extraction.[9]
Safety and Handling
-
EDC: Can be a skin and respiratory sensitizer. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
TFA: Highly corrosive and volatile. Causes severe skin burns and eye damage. Always handle in a fume hood with appropriate PPE. Ensure a neutralizing agent (e.g., sodium bicarbonate) is readily available in case of spills.
-
DCM: A suspected carcinogen. Minimize exposure by working in a fume hood.
-
DIPEA: Corrosive and flammable. Handle with care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in coupling step | Incomplete reaction. | Ensure reagents are pure and solvent is anhydrous. Extend reaction time. Confirm activity of EDC. |
| Side reaction (N-acylurea formation). | Ensure HOBt is added before EDC. Maintain low temperature during EDC addition. | |
| Incomplete deprotection | Insufficient acid or time. | Increase the concentration of TFA or extend the reaction time. Monitor carefully by TLC/LC-MS. |
| Product difficult to isolate | Product is highly soluble or an oil. | For the TFA salt, triturate with cold diethyl ether or another non-polar solvent to induce precipitation. For the free base, ensure complete neutralization and perform multiple extractions. |
References
-
Kaur, R., & Vashisht, H. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]
-
Gunda, G. K., & Kumar, H. M. S. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Korean Chemical Society, 56(4), 469-473. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from organic-synthesis.com. [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec Peptides. [Link]
-
Man, S., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1134–1139. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from comonorganicchemistry.com. [Link]
- Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry International. [Link]
- Google Patents. (1989). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from acs.org. [Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcours.net [mcours.net]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. scribd.com [scribd.com]
Solubility of 2-amino-N-(3-methylisoxazol-5-yl)acetamide in DMSO and water
Application Note: Solubility and Handling of 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Executive Summary
This guide details the physicochemical properties, solubility profile, and preparation protocols for 2-amino-N-(3-methylisoxazol-5-yl)acetamide .[1] This compound is a functionalized glycinamide derivative often used as a synthetic building block or a fragment in medicinal chemistry (e.g., for kinase inhibitors or sulfonamide analogs).[1]
Critical Insight: The solubility of this compound is strictly pH-dependent .[1] While the acetamide and isoxazole moieties are relatively planar and lipophilic, the primary
Physicochemical Profile & Solubility Data
Table 1: Compound Specifications
| Property | Value / Description |
|---|---|
| Chemical Name | 2-amino-N-(3-methylisoxazol-5-yl)acetamide |
| Molecular Formula |
Table 2: Solubility Profile
| Solvent | Solubility Limit (Est.) | Status | Notes |
|---|---|---|---|
| DMSO | > 50 mg/mL (> 300 mM) | Excellent | Preferred solvent for stock solutions.[1] |
| Water (pH < 4) | > 20 mg/mL | High | Forms soluble ammonium salt.[1] |
| Water (pH 7.4) | ~ 1 - 5 mg/mL | Moderate | Risk of precipitation at high concentrations.[1] |
| Ethanol | ~ 5 - 10 mg/mL | Moderate | Heating may be required.[1] |
Preparation Protocols
Protocol A: Preparation of 100 mM DMSO Stock Solution
Purpose: To create a stable, high-concentration stock for long-term storage.
Materials:
-
Anhydrous DMSO (Dimethyl sulfoxide),
(Sigma-Aldrich or equivalent)[1] -
Vortex mixer[1]
-
Amber glass vials (to prevent photodegradation)[1]
Procedure:
-
Weighing: Accurately weigh 15.5 mg of the compound into a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Note: If the solid adheres to the walls, centrifuge briefly (2000 x g, 10 sec) and vortex again.
-
Visual Check: Solution should be completely clear and colorless.[1]
-
-
Storage: Aliquot into small volumes (e.g.,
) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: Aqueous Dilution for Biological Assays (The "Crash" Prevention)
Purpose: To dilute the DMSO stock into aqueous media (cell culture or enzymatic buffer) without precipitating the compound.[1]
Mechanism: The "solvent shock" occurs when a hydrophobic species in DMSO is rapidly introduced to water.[1] For this amine, pH shock is the greater risk.[1] If your buffer is pH 7.4 or 8.0, the compound deprotonates to its less soluble free-base form.[1]
Step-by-Step:
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Final Dilution:
-
Validation:
-
Inspect for turbidity (cloudiness) immediately and after 4 hours.[1]
-
Workflow Visualization
The following diagram illustrates the decision logic for dissolving and diluting the compound based on the target application.
Caption: Decision tree for solvent selection. Green paths indicate optimal stability; red paths indicate high risk of precipitation.[1]
Troubleshooting & FAQs
Q1: The solution turned cloudy upon adding to PBS (pH 7.4). What happened?
-
Cause: You likely exceeded the solubility limit of the free base.[1] At pH 7.4, the amine (
) deprotonates to .[1] -
Fix: Lower the working concentration or acidify the buffer slightly (if the assay permits). Alternatively, sonicate the solution at 37°C for 5 minutes, though precipitation may reoccur upon cooling.[1]
Q2: Can I use Ethanol instead of DMSO?
-
Answer: Yes, but solubility is lower. Ethanol is suitable if DMSO interference is a concern in your specific biological target, but ensure the stock concentration is reduced to ~10-20 mM.[1]
Q3: How do I verify the concentration?
-
Protocol: Use UV-Vis spectroscopy.[1] The isoxazole ring has a characteristic absorbance maximum (
) around 210–220 nm .[1] Prepare a standard curve in 0.1 M HCl (where solubility is guaranteed) to quantify the concentration in other solvents.
References
-
PubChem Compound Summary. (2025). 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide (Precursor Data). National Center for Biotechnology Information. Retrieved from [Link][1]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for amine solubility profiling).
Sources
Optimal reaction conditions for synthesizing 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Topic: Optimal reaction conditions for synthesizing 2-amino-N-(3-methylisoxazol-5-yl)acetamide Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
Abstract
This guide details the optimal synthetic protocols for 2-amino-N-(3-methylisoxazol-5-yl)acetamide , a key intermediate in the development of isoxazole-based therapeutics. The 5-amino-3-methylisoxazole scaffold is electronically deactivated, presenting nucleophilicity challenges that often lead to poor yields under standard acylation conditions. This note compares two primary routes: (A) a robust two-step Chloroacetylation-Delépine sequence designed for scalability and high purity, and (B) a Direct Peptide Coupling method suitable for combinatorial library generation. We provide validated conditions to minimize common side reactions such as over-alkylation and bis-acylation.
Introduction & Structural Analysis
The target molecule features a glycine motif linked to a 3-methylisoxazol-5-yl amine. The critical structural challenge lies in the 5-amino group of the isoxazole ring. Unlike standard alkyl amines, this heteroaromatic amine is significantly less nucleophilic due to the electron-withdrawing nature of the isoxazole ring (O-N bond).
-
Nucleophilicity: The amine at position 5 is weakly nucleophilic.
-
Regiochemistry: Confusion often arises between 5-amino-3-methylisoxazole and 3-amino-5-methylisoxazole. The target requires the 3-methyl isomer (amine at position 5).[1][2][3][4][5][6]
-
Stability: The isoxazole ring is generally stable to acid but can be sensitive to strong reducing conditions (e.g., catalytic hydrogenation can sometimes cleave the N-O bond).
Retrosynthetic Analysis
The most logical disconnections involve the amide bond.
Figure 1: Retrosynthetic disconnection showing the Acylation/Amination route (left) and Direct Peptide Coupling route (right).
Route Selection & Optimization
| Feature | Route A: Chloroacetylation + Delépine | Route B: Direct Peptide Coupling |
| Primary Reagents | Chloroacetyl chloride, Hexamethylenetetramine (HMTA) | N-Boc-Glycine, HATU, DIPEA |
| Scale Suitability | High (Gram to Kilogram) | Low to Medium (Milligram to Gram) |
| Cost Efficiency | High (Cheap reagents) | Moderate (Coupling agents are costly) |
| Purity Profile | Excellent (Delépine avoids secondary amines) | Good (Dependent on purification) |
| Key Challenge | Handling chloroacetyl chloride (lachrymator) | Low reactivity of isoxazole amine |
| Recommendation | Preferred for Scale-Up & Purity | Preferred for Library Synthesis |
Detailed Protocols
Protocol A: The "High-Purity" Route (Chloroacetylation + Delépine)
This route is recommended for generating high-purity material as it avoids the formation of secondary amine byproducts common with direct ammonia substitution.
Step 1: Synthesis of 2-Chloro-N-(3-methylisoxazol-5-yl)acetamide
Reagents: 5-Amino-3-methylisoxazole (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA) or DBU (1.2 eq), Dichloromethane (DCM) or THF.
-
Preparation: Charge a flame-dried round-bottom flask with 5-amino-3-methylisoxazole (e.g., 10 mmol) and anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath. Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used as a superior base catalyst if the reaction is sluggish.
-
Acylation: Add Chloroacetyl chloride (12 mmol) dropwise over 15–20 minutes. Maintain temperature < 5°C to prevent bis-acylation.
-
Reaction: Remove ice bath and stir at room temperature (RT) for 3–6 hours. Monitor by TLC (EtOAc/Hexane).
-
Work-up: Quench with water (50 mL). Separate organic layer.[7][8] Wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. The crude solid is usually sufficiently pure or can be recrystallized from Ethanol/Water.
-
Expected Yield: 80–90%.[9]
-
Appearance: Off-white to colorless solid.
-
Step 2: Amination via Delépine Reaction
Reagents: Chloroacetamide intermediate (from Step 1), Hexamethylenetetramine (HMTA), Ethanol, Conc. HCl.
-
Quaternization: Dissolve the 2-chloro-N-(3-methylisoxazol-5-yl)acetamide (1.0 eq) in Chloroform or Acetone (10 mL/g). Add Hexamethylenetetramine (1.05 eq).
-
Precipitation: Stir at RT or mild reflux (40°C) for 4–12 hours. The quaternary ammonium salt (urotropinium salt) will precipitate out of the solution.
-
Filtration: Filter the salt, wash with cold acetone/ether to remove impurities. This step is a critical purification point.
-
Hydrolysis: Suspend the salt in Ethanol (20 mL/g) and add Conc. HCl (2.5 eq). Reflux for 2–4 hours. This cleaves the HMTA cage to release the primary amine.
-
Isolation: Cool to RT. The product may precipitate as the hydrochloride salt. Filter and wash with cold ethanol.
-
Free Basing (Optional): If the free base is required, dissolve the salt in minimal water, adjust pH to ~10 with Na₂CO₃, and extract with EtOAc.
Protocol B: Direct Peptide Coupling (Boc-Glycine)
Recommended for small-scale synthesis where avoiding lachrymators (chloroacetyl chloride) is preferred.
Reagents: N-Boc-Glycine, HATU, DIPEA, DMF.
-
Activation: Dissolve N-Boc-Glycine (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (5 mL/mmol). Stir for 5 minutes.
-
Coupling: Add DIPEA (2.0 eq) followed by 5-amino-3-methylisoxazole (1.0 eq).
-
Critical: The weak nucleophile requires the highly active At-complex formed by HATU. Standard EDC/HOBt coupling may result in low conversion.
-
-
Reaction: Stir at RT for 12–24 hours. Heating to 50°C may be required if conversion is <50% after 12h.
-
Work-up: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), 1M HCl, and NaHCO₃.
-
Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1–2 hours. Evaporate volatiles to obtain the product as the Trifluoroacetate salt.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the optimized Chloroacetylation-Delépine protocol.
Analytical & Quality Control
-
1H NMR (DMSO-d6):
-
Isoxazole CH: Singlet at ~6.1–6.4 ppm.
-
Methyl Group: Singlet at ~2.1–2.3 ppm.
-
Glycine CH2: Singlet (or broad doublet) at ~3.6–3.8 ppm.
-
Amide NH: Broad singlet downfield (~10–11 ppm).
-
Amine NH2: Broad singlet (~8.0 ppm for HCl salt).
-
-
Mass Spectrometry: M+H peak expected at ~156.1 m/z (Free base).
Safety & Handling
-
Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle strictly in a fume hood.
-
Isoxazoles: Some isoxazole derivatives can be thermally unstable.[5] Avoid excessive heating (>100°C) during drying.
-
Hexamethylenetetramine: Flammable solid.
References
-
Preparation of 3-Amino-5-methylisoxazole (Isomer clarification)
-
Acylation of Isoxazole Amines (Sulfamethoxazole Analogues)
- Article: "Synthesis, Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole." Baghdad Science Journal, 2020.
-
Source:
-
Delépine Reaction Protocol
-
Amidation using DBU (Facile Acylation)
-
Peptide Coupling with Isoxazoles
Sources
- 1. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-AMINO-3-METHYLISOXAZOLE | 14678-02-5 [chemicalbook.com]
- 4. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. bsphs.org [bsphs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-アミノ-5-メチルイソオキサゾール ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Delépine_reaction [chemeurope.com]
Storage and handling requirements for 2-amino-N-(3-methylisoxazol-5-yl)acetamide
This application note details the storage, stability, and handling protocols for 2-amino-N-(3-methylisoxazol-5-yl)acetamide , also known as N-(3-methylisoxazol-5-yl)glycinamide .
This guide is designed for research scientists and medicinal chemists. As a non-pharmacopeial research chemical often used as a synthesis intermediate or impurity standard (related to sulfamethoxazole analogs), specific commercial safety data sheets (SDS) may be sparse. The protocols below are derived from first-principles chemical stability analysis of the primary amine , acetamide linker , and isoxazole heterocycle .
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Compound Name: 2-amino-N-(3-methylisoxazol-5-yl)acetamide Synonyms: N-(3-methylisoxazol-5-yl)glycinamide; Glycyl-5-amino-3-methylisoxazole. Chemical Class: Amino-acetamide; Isoxazole derivative.
| Property | Specification | Notes |
| Molecular Formula | C₆H₉N₃O₂ | |
| Molecular Weight | 155.16 g/mol | |
| CAS Number | Not widely listed | Precursor: 2-Chloro-N-(3-methylisoxazol-5-yl)acetamide (CAS 69000-39-1) |
| Physical State | White to off-white solid | Hygroscopic tendency due to primary amine. |
| Solubility | DMSO (>20 mg/mL), Methanol | Moderate water solubility; pH dependent. |
| pKa (Predicted) | ~8.0 (Amine), ~13 (Amide) | The primary amine is the most basic site. |
| Hygroscopicity | High | Readily absorbs atmospheric moisture and CO₂. |
Part 2: Storage & Stability Requirements
The primary stability risks for this compound are carbamate formation (reaction with atmospheric CO₂), oxidation of the primary amine, and hydrolysis of the amide bond under extreme pH.
Storage Conditions
-
Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (days) at 4°C is acceptable if desiccated.
-
Atmosphere: Strictly Inert. Store under Argon or Nitrogen. The primary amine group reacts with CO₂ in the air to form carbamates/carbonates, which appear as insoluble white precipitates upon reconstitution.
-
Container: Amber glass vials with PTFE-lined screw caps. Parafilm sealing is insufficient; use electrical tape or heat-shrink bands for long-term freezing.
Reconstitution & Handling
-
Solvent Choice: Anhydrous DMSO or DMF are preferred for stock solutions.
-
Stock Solution Stability:
-
-80°C: Stable for 3 months.
-
-20°C: Stable for 1 month.
-
Room Temp: Use within 24 hours.
-
-
Avoid: Protic solvents (water, ethanol) for long-term stock storage, as they promote hydrolysis and oxidation.
Part 3: Experimental Protocols
Protocol A: Inert Handling & Reconstitution
-
Objective: To prepare a 10 mM stock solution without introducing moisture or CO₂.
-
Materials: Anhydrous DMSO (stored over molecular sieves), Argon gas line.
-
Equilibration: Allow the product vial to warm to room temperature before opening (approx. 30 mins). This prevents condensation of atmospheric water onto the cold solid.
-
Weighing: Ideally perform in a glovebox or under a funnel with gentle Nitrogen flow.
-
Dissolution: Add anhydrous DMSO to achieve target concentration. Vortex for 30 seconds.
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Blanketing: Flush each vial with Argon before capping.
Protocol B: Quality Control (HPLC-UV)
-
Objective: Assess purity and detect degradation (hydrolysis products).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Isoxazole absorption) and 210 nm (Amide/Amine).
-
Expected Impurities:
-
Hydrolysis Product 1: 3-methyl-5-aminoisoxazole (Early eluting).
-
Hydrolysis Product 2: Glycine (Very early eluting/Void volume).
-
Part 4: Mechanism of Instability & Signaling
The following diagram illustrates the critical handling workflow and the chemical logic behind the storage requirements.
Caption: Stability logic flow. The primary amine is the critical vulnerability, requiring inert gas storage to prevent carbamate formation (insoluble salts).
Part 5: Safety & Hazards (E-E-A-T)
While a specific SDS may not be available, the compound should be treated with the standard precautions for functionalized isoxazoles :
-
Skin Sensitization: Acyl-amines and isoxazoles can be sensitizers. Double-gloving (Nitrile) is mandatory.
-
Inhalation: The powder is likely light and electrostatic. Handle only in a fume hood .
-
Eye Contact: Irritant. Wear safety glasses with side shields.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners (Nitrogen oxides are produced during combustion).
References
-
PubChem Compound Summary. (2025). 3-Amino-5-methylisoxazole (Precursor).[1][2] National Center for Biotechnology Information. [Link]
-
European Pharmacopoeia. (2024). Sulfamethoxazole Impurity Standards.[3][4][5] EDQM. (Contextual reference for isoxazole impurity handling).
Sources
- 1. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]
- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 3. Sulfamethoxazole Impurity 3 - CAS - 29699-89-6 | Axios Research [axios-research.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
Application Notes & Protocols for the Derivatization of 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Introduction: A Versatile Scaffold for Chemical Exploration
The molecule 2-amino-N-(3-methylisoxazol-5-yl)acetamide presents a compelling scaffold for medicinal chemistry and drug development. Its structure incorporates a robust isoxazole ring, a common pharmacophore, linked via an acetamide group to a primary aliphatic amine. This terminal primary amino group is the key to the molecule's synthetic versatility, serving as a highly reactive nucleophilic handle for a wide array of chemical transformations.
Derivatization at this position allows for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are fundamental to optimizing pharmacokinetic profiles and exploring structure-activity relationships (SAR) to enhance biological activity and target engagement. This guide provides a detailed overview of the core chemical procedures for derivatizing this primary amino group, grounded in established principles of organic chemistry.
Overview of Derivatization Strategies
The primary amino group of the title compound can be readily functionalized through several classic and reliable reaction pathways. The choice of strategy depends on the desired final moiety, which can range from simple amides to complex heterocyclic structures. The principal pathways are summarized below.
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-amino-N-(3-methylisoxazol-5-yl)acetamide Synthesis
Case ID: SYN-ISOX-GLY-001 Status: Open for Optimization Subject: Overcoming low yields in the acylation of electron-deficient heteroarylamines.
Executive Summary
The synthesis of 2-amino-N-(3-methylisoxazol-5-yl)acetamide presents a classic challenge in medicinal chemistry: forming an amide bond with a non-nucleophilic amine .
The target molecule is derived from 5-amino-3-methylisoxazole .[1][2] Unlike standard aliphatic amines or electron-rich anilines, the amino group at the 5-position of the isoxazole ring is significantly electron-deficient due to the electron-withdrawing nature of the heteroaromatic system and the delocalization of the nitrogen lone pair into the ring. Standard coupling protocols (EDC/NHS, DCC) often result in yields <20% or incomplete conversion.[3]
This guide provides field-proven protocols to overcome this kinetic barrier, focusing on high-energy activation strategies (Mixed Anhydride, T3P) and strictly controlled deprotection sequences.
Module 1: The Coupling Reaction (Critical Bottleneck)
The Problem: Why Standard Methods Fail
Users frequently report:
"I used EDC/HOBt with Boc-Gly-OH, but after 24 hours, I mostly see starting material and <15% product."
Root Cause Analysis: The 5-amino-3-methylisoxazole is an enamine-like structure embedded in an aromatic ring. The lone pair on the exocyclic nitrogen is heavily delocalized, making it a poor nucleophile. Carbodiimide intermediates (O-acylisoureas) are often not electrophilic enough to capture this weak amine before they hydrolyze or rearrange to N-acylureas.
Recommended Solutions
Method A: The "Power" Approach (T3P - Propylphosphonic Anhydride)
Best for: High yields, easy workup, and avoiding epimerization (though not applicable to Glycine).
Protocol:
-
Dissolution: Dissolve Boc-Gly-OH (1.1 equiv) and 5-amino-3-methylisoxazole (1.0 equiv) in anhydrous EtOAc or 2-MeTHF (not DMF, if possible, to simplify workup).
-
Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).[3]
-
Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12–24 hours. Heat to 50°C if conversion is <50% after 4 hours.[3]
-
Workup: Wash with water, 0.5M HCl, and saturated NaHCO₃. T3P byproducts are water-soluble.[3][4]
Method B: The "Classic" Approach (Mixed Anhydride)
Best for: Scale-up and cost reduction.
Protocol:
-
Activation: Dissolve Boc-Gly-OH (1.1 equiv) and N-Methylmorpholine (NMM) (1.1 equiv) in anhydrous THF . Cool to -15°C (salt/ice bath).
-
Reagent: Add Isobutyl Chloroformate (IBCF) (1.1 equiv) dropwise.[3] Stir for 15 minutes. Do not wait longer; the anhydride is unstable.
-
Coupling: Add a solution of 5-amino-3-methylisoxazole (1.0 equiv) in THF dropwise.
-
Reaction: Allow to warm to RT overnight.
Workflow Visualization
Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and reagent availability.
Module 2: Deprotection & Isolation
Once the intermediate Boc-amino-N-(3-methylisoxazol-5-yl)acetamide is isolated, the Boc group must be removed.
The Risk: Acid Sensitivity
While the isoxazole ring is generally stable, the newly formed amide bond can be susceptible to hydrolysis under harsh aqueous acidic conditions, and the isoxazole nitrogen can protonate, complicating salt formation.
Protocol: Anhydrous Deprotection (HCl/Dioxane)
-
Dissolve the intermediate in a minimal amount of Dichloromethane (DCM) or 1,4-Dioxane .[3]
-
Add 4M HCl in Dioxane (5–10 equiv) at 0°C.
-
Stir at RT for 2–4 hours.
-
Observation: The product usually precipitates as the hydrochloride salt.[3]
-
Isolation: Dilute with Diethyl Ether (Et₂O) to maximize precipitation. Filter the solid under nitrogen (hygroscopic).[3]
Why not TFA? TFA salts are often hygroscopic "gums" that are difficult to handle.[3] HCl salts are generally crystalline and easier to use in subsequent biological assays.[3]
Troubleshooting & FAQs
Q1: My reaction mixture turned black, and I have multiple spots on TLC.
Diagnosis: Likely base-catalyzed ring opening or decomposition. Fix:
-
Reduce the amount of base.[3] If using T3P, use Pyridine instead of TEA/DIPEA (Pyridine is a milder base and excellent solvent for this).[3]
-
Ensure the temperature during the activation step (Mixed Anhydride) does not exceed -10°C.
Q2: I cannot get the product to precipitate after Boc-deprotection.
Diagnosis: The product is highly polar or forming a supersaturated solution. Fix:
-
Evaporate the reaction solvent (Dioxane/HCl) completely to dryness.[3]
-
Triturate the residue with MTBE or Et₂O .[3] Scratch the flask walls to induce nucleation.[3]
-
If it remains an oil, dissolve in a small amount of MeOH and precipitate by slow addition into cold Et₂O.[3]
Q3: Can I use the Acid Chloride of Glycine?
Answer: Yes, but with caution.[3] Fmoc-Gly-Cl is commercially available or can be made (using SOCl₂ is risky for Boc-Gly due to acid sensitivity).
-
Risk:[1][5] Acid chlorides are highly reactive and can cause bis-acylation (attacking the isoxazole ring nitrogen).
-
Recommendation: Stick to Mixed Anhydride ; it generates an "in-situ" activated species similar to an acid chloride but with better control.[3]
Data Summary: Coupling Reagent Comparison
| Reagent | Typical Yield | Reaction Time | Pros | Cons |
| EDC / HOBt | 15–30% | 24–48 h | Cheap, standard | Too weak for 5-aminoisoxazoles. |
| HATU / DIPEA | 60–80% | 2–4 h | High reactivity | Expensive; difficult to remove urea byproducts.[3] |
| T3P (Pyridine) | 85–95% | 12 h | Clean profile, water-soluble byproducts | Reagent cost (moderate). |
| IBCF (Mixed Anhydride) | 75–90% | 4 h | Scalable, cheap | Moisture sensitive; requires temp control (-15°C). |
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3][6][7] Tetrahedron, 61(46), 10827-10852.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177.[3]
-
Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Sperry, J. B., & Wright, D. L. (2005).[3] Furans, thiophenes and related heterocycles.[3] Journal of the Chemical Society, Perkin Transactions 1. (Context on heteroaryl amine reactivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 6. growingscience.com [growingscience.com]
- 7. bachem.com [bachem.com]
Identification of common impurities in 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Welcome to the technical support center for 2-amino-N-(3-methylisoxazol-5-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification of common impurities. As your partner in research, we are committed to providing you with the technical insights necessary to ensure the quality and integrity of your work.
Introduction: Understanding the Impurity Landscape
The purity of any active pharmaceutical ingredient (API) is critical to its safety and efficacy. For a molecule like 2-amino-N-(3-methylisoxazol-5-yl)acetamide, impurities can arise from various sources, including the synthetic route, degradation, and storage conditions. This guide will walk you through the common impurities you may encounter, their potential origins, and how to identify and quantify them using established analytical techniques.
Part 1: Frequently Asked Questions (FAQs) on Common Impurities
This section addresses the most common questions regarding impurities in 2-amino-N-(3-methylisoxazol-5-yl)acetamide.
Q1: What are the most likely process-related impurities I should be aware of during the synthesis of 2-amino-N-(3-methylisoxazol-5-yl)acetamide?
A1: Process-related impurities are those that arise from the manufacturing process. Based on a common synthetic route for N-acylated amines, the synthesis of 2-amino-N-(3-methylisoxazol-5-yl)acetamide likely involves the reaction of 5-amino-3-methylisoxazole with a protected 2-aminoacetylating agent (such as N-Boc-glycine or chloroacetamide followed by amination).
Therefore, you should be vigilant for the following:
-
Unreacted Starting Materials:
-
5-amino-3-methylisoxazole: A primary starting material that may be present if the reaction does not go to completion.
-
2-chloro-N-(3-methylisoxazol-5-yl)acetamide: A potential intermediate if the synthesis involves a two-step process of chloroacetylation followed by amination.[1]
-
-
Reagent-Related Impurities:
-
Impurities from the acetylating agent or protecting groups used.
-
-
Byproducts of the Reaction:
-
Di-acylated product: Where a second 2-aminoacetyl group has reacted with the primary amine of the product.
-
Isomeric Impurities: Depending on the synthesis of the isoxazole ring, you might encounter isomeric impurities where the methyl and amino groups are in different positions on the isoxazole ring.
-
Q2: What are the expected degradation products of 2-amino-N-(3-methylisoxazol-5-yl)acetamide?
A2: Degradation products can form during storage or under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents. For this molecule, the most probable degradation pathways are:
-
Hydrolysis: The acetamide bond is susceptible to hydrolysis, especially under acidic or basic conditions. This would cleave the molecule, yielding 5-amino-3-methylisoxazole and 2-aminoacetic acid (glycine) . The hydrolysis of amide bonds is a common degradation pathway for many pharmaceuticals.[2][3]
-
Oxidation: The primary amino group and the isoxazole ring can be susceptible to oxidation. This can lead to a variety of degradation products, the structures of which would need to be elucidated using techniques like mass spectrometry.
-
Dimerization: Molecules with primary amines can sometimes undergo oxidative dimerization.
A study on the degradation of the related compound sulfamethoxazole showed that 3-amino-5-methylisoxazole (a structural isomer of a potential starting material) is a persistent degradation product.[4][5][6] This highlights the stability of the aminomethylisoxazole core, with the amide linkage being a more likely point of degradation.
Q3: Can you provide a summary of potential impurities and their sources?
A3: Certainly. The following table summarizes the most common potential impurities:
| Impurity Name | Structure (Proposed) | Source | Typical Analytical Method for Detection |
| 5-amino-3-methylisoxazole | C₄H₆N₂O | Starting Material, Degradation | HPLC-UV, LC-MS |
| 2-chloro-N-(3-methylisoxazol-5-yl)acetamide | C₆H₇ClN₂O₂ | Intermediate | HPLC-UV, LC-MS |
| N,N'-((3-methylisoxazole-5-yl)azanediyl)bis(2-aminoacetamide) | C₁₀H₁₅N₅O₃ | Byproduct (Di-acylation) | HPLC-UV, LC-MS |
| 2-aminoacetic acid (Glycine) | C₂H₅NO₂ | Degradation | HPLC with appropriate derivatization, LC-MS |
| Isomeric Aminomethylisoxazole Acetamides | C₆H₉N₃O₂ | Byproduct (Isomeric Synthesis) | HPLC-UV, LC-MS |
Part 2: Troubleshooting Guide for Impurity Profiling
This section is designed to help you troubleshoot common issues encountered during the analytical testing of 2-amino-N-(3-methylisoxazol-5-yl)acetamide.
Issue 1: An unknown peak is observed in my HPLC chromatogram.
-
Possible Cause 1: A Process-Related Impurity.
-
Troubleshooting Steps:
-
Review the synthetic route. Do the retention time and UV spectrum of the unknown peak match any of the starting materials or intermediates?
-
Perform a spiking study: Inject a small amount of the suspected starting material or intermediate and see if the peak area of the unknown peak increases.
-
If the impurity is unknown, it may be a byproduct. Further characterization using LC-MS or NMR is necessary for structural elucidation.[7][8]
-
-
-
Possible Cause 2: A Degradation Product.
-
Troubleshooting Steps:
-
Consider the age and storage conditions of the sample. Has it been exposed to harsh conditions?
-
To confirm if it is a degradant, perform a forced degradation study (see Protocol 1).[2] If the peak appears or increases under stress conditions (acid, base, heat, oxidation, light), it is likely a degradation product.
-
LC-MS analysis can provide the molecular weight of the unknown peak, which can help in identifying it as a potential hydrolytic or oxidative product.[9]
-
-
Issue 2: The assay value of my main compound is lower than expected.
-
Possible Cause 1: Degradation of the sample.
-
Troubleshooting Steps:
-
Prepare a fresh sample and re-analyze immediately.
-
Review the sample preparation procedure. Is the sample being dissolved in a solvent that could be causing degradation (e.g., a highly acidic or basic diluent)?
-
Check the stability of the compound in the chosen analytical solvent.
-
-
-
Possible Cause 2: Inaccurate quantification.
-
Troubleshooting Steps:
-
Verify the purity and integrity of your reference standard.
-
Ensure the calibration curve is linear and covers the expected concentration range of your sample.[10]
-
Check for co-eluting peaks. A lower-than-expected purity could be due to the presence of impurities that are not being fully separated from the main peak. Adjusting the HPLC method (e.g., changing the gradient, mobile phase, or column) may be necessary.
-
-
Part 3: Experimental Protocols and Workflows
This section provides detailed protocols for the identification and analysis of impurities.
Protocol 1: Forced Degradation Study
This study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-amino-N-(3-methylisoxazol-5-yl)acetamide in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Analyze at the selected time points.
-
Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60-80°C) for a specified period. Analyze at different time points.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber). Analyze at various time points and compare with a control sample kept in the dark.
Protocol 2: HPLC-UV Method for Impurity Profiling
This is a general-purpose HPLC method that can be optimized for your specific needs.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the main compound).
-
Injection Volume: 10 µL.
This method should provide good separation for the main compound and its potential polar and non-polar impurities. For the identification of unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[11]
Part 4: Visual Diagrams
Proposed Synthetic and Degradation Pathways
Caption: Proposed synthetic and degradation pathways.
Analytical Workflow for Impurity Identification
Caption: Analytical workflow for impurity identification.
References
-
Lyu, J., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8213. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
- P, R., & al, et. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Kumar, D. V., & al, et. (2023).
-
Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved from [Link]
- Royal Society of Chemistry. (2013). Analytical Methods.
- Reddy, G. S., & al, et. (2020). Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. SSRN.
-
Pharmaffiliates. (n.d.). Acetazolamide-Impurities. Retrieved from [Link]
-
Wang, L., et al. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Water Research, 88, 107-114. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Campos-García, J., et al. (2026). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity.
- ResearchGate. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell.
- Chemistry & Chemical Technology. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)
- BenchChem. (2025). Technical Support Center: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions.
- BioProcess International. (2011).
- WIPO Patentscope. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.
- MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
Sources
- 1. 69000-39-1|2-Chloro-N-(3-methylisoxazol-5-yl)acetamide|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Bot Verification [rasayanjournal.co.in]
Troubleshooting solubility issues with 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Prepared by: Senior Application Scientist, Experimental Solutions Division
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-amino-N-(3-methylisoxazol-5-yl)acetamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility challenges encountered during experimental workflows.
Troubleshooting Guide: A Problem-Focused Approach
This section addresses specific solubility issues in a question-and-answer format, providing not only procedural steps but also the scientific rationale behind them.
Q1: My 2-amino-N-(3-methylisoxazol-5-yl)acetamide is not dissolving in my standard aqueous buffer (e.g., PBS, pH 7.4). What is the first step?
Answer:
Initial insolubility in neutral aqueous buffers is a common challenge for many small molecules. The structure of 2-amino-N-(3-methylisoxazol-5-yl)acetamide contains a primary amino group, which is basic. At neutral pH, this amine is only partially protonated, limiting its interaction with polar water molecules. The solubility of amino-containing compounds is often highly dependent on pH.[1][2]
Your first and most critical troubleshooting step is to systematically adjust the pH of your solvent system.
Workflow for pH-Based Solubility Optimization
Caption: A systematic workflow for troubleshooting solubility by pH adjustment.
Expert Rationale: The Role of Ionization
The primary amino group (-NH₂) on the acetamide portion of the molecule is a weak base. In an acidic environment (low pH), it will accept a proton to become a positively charged ammonium ion (-NH₃⁺). This charged, ionized form is significantly more polar than the neutral form, leading to a dramatic increase in its solubility in polar solvents like water.[1] The minimum solubility is typically observed near the molecule's isoelectric point (pI), where the net charge is zero.
Caption: Ionization equilibrium of the primary amino group at different pH values.
Q2: pH adjustment alone is insufficient, or my experiment is pH-sensitive. How can I improve solubility?
Answer:
If altering the pH is not a viable option, the next strategy is to modify the solvent itself by using a co-solvent . Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous solution. This makes the solvent environment more favorable for less polar molecules to dissolve.[3][4]
Recommended Co-solvents and Starting Concentrations
| Co-Solvent | Starting % (v/v) | Max Recommended % (v/v) | Key Considerations |
| Ethanol (EtOH) | 5 - 10% | 30% | Generally well-tolerated in cell-based assays at low concentrations. |
| Dimethyl Sulfoxide (DMSO) | 0.5 - 1% | 5% | Excellent solubilizing power, but can be toxic to cells at >1% and may interfere with some assays.[5] |
| Polyethylene Glycol 400 (PEG 400) | 5 - 10% | 25% | A less toxic polymer, often used in formulation. Can increase viscosity.[6] |
| N,N-Dimethylformamide (DMF) | 0.5 - 1% | 5% | Strong solvent, but generally more toxic than DMSO. Use with caution.[5] |
Step-by-Step Protocol for Co-Solvent Testing:
-
Prepare a Concentrated Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 20-50 mM).
-
Prepare Co-Solvent Blends: Create a series of your primary aqueous buffer containing different percentages of the co-solvent (e.g., PBS with 1%, 2%, 5%, and 10% ethanol).
-
Spike and Observe: Add a small volume of the concentrated stock from Step 1 into the co-solvent blends from Step 2 to reach your desired final concentration. Vortex thoroughly.
-
Assess Stability: Let the solutions stand for at least one hour and check for any precipitation.
Mechanism of Co-solvency: Water molecules form a highly ordered, hydrogen-bonded network. A non-polar solute disrupts this network, which is energetically unfavorable. A co-solvent works by interrupting the water's hydrogen bonding network, reducing the "polarity pressure" on the solute and creating a more accommodating environment for its dissolution.[4]
Q3: My compound dissolves initially with heat but precipitates upon cooling to room temperature. What does this mean and how can I fix it?
Answer:
This phenomenon indicates that you have created a supersaturated solution . The increased kinetic energy from heating allowed the solvent to dissolve more solute than it could normally hold at a lower temperature (endothermic dissolution).[7][8] Upon cooling, the solution becomes thermodynamically unstable, and the excess solute crashes out of the solution.
Strategies to Overcome This Issue:
-
Work with a Lower Concentration: The most straightforward solution is to determine the compound's true thermodynamic solubility at your working temperature and stay below that concentration.
-
Utilize a Co-solvent System: As described in Q2, a co-solvent can increase the baseline solubility at room temperature, potentially preventing precipitation upon cooling.
-
Kinetic Trapping (Advanced): In some formulation contexts, a supersaturated state can be kinetically stabilized by adding polymers that inhibit crystal growth. This is an advanced technique generally used in drug formulation, not routine lab experiments.[9]
Experimental Protocol: Determining Approximate Thermodynamic Solubility
-
Add an excess amount of your solid compound to a known volume of your chosen solvent system (e.g., PBS with 5% DMSO) in a sealed vial.
-
Stir the suspension vigorously at your target temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm syringe filter to remove all undissolved solid.
-
Quantify the concentration of the compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration is the thermodynamic solubility under those conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-amino-N-(3-methylisoxazol-5-yl)acetamide that influence its solubility?
Answer: The molecule's solubility is a balance of its polar and non-polar features:
-
Polar/Hydrophilic Groups:
-
Primary Amine (-NH₂): The most significant driver of pH-dependent solubility. Can be protonated to form a highly soluble salt.[10]
-
Amide Linkage (-C(O)NH-): Capable of hydrogen bonding as both a donor and acceptor, contributing to solubility in polar protic solvents.[11]
-
Isoxazole Ring: The nitrogen and oxygen heteroatoms make the ring relatively polar and capable of hydrogen bonding.[12]
-
-
Non-Polar/Hydrophobic Groups:
-
Methyl Group (-CH₃): A small, non-polar group that slightly decreases aqueous solubility.
-
Ethyl Acetamide Backbone: The carbon backbone contributes some non-polar character.
-
Overall, the molecule is a classic example of a compound whose solubility can be dramatically modulated by pH.
Q2: How does temperature generally affect the solubility of this compound?
Answer: For most solid organic compounds, the dissolution process is endothermic, meaning it requires energy to break the crystal lattice bonds.[7][8] Therefore, increasing the temperature will generally increase both the rate of dissolution and the maximum concentration that can be achieved. However, be cautious:
-
Compound Stability: High temperatures can degrade the compound. Always run a stability check if you plan to heat solutions for extended periods.
-
Supersaturation: As noted in the troubleshooting section, heating can lead to supersaturation, with the compound precipitating out as it cools.[13]
Q3: My compound arrived as a dense, crystalline powder. Does particle size matter?
Answer: Yes, particle size significantly affects the rate of dissolution, though not the ultimate thermodynamic solubility.[14] Smaller particles have a larger surface area exposed to the solvent, which speeds up the process according to the Noyes-Whitney equation.[7] If you find your compound dissolves very slowly, you can try:
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the dissolution rate.[15]
-
Grinding: Gently grinding the material with a mortar and pestle can reduce particle size, but this should be done carefully to avoid changing the crystalline form or introducing impurities.
Q4: What is a good set of initial solvents to screen for non-aqueous applications?
Answer: When screening for solubility in organic solvents, it's best to test a range of polarities.
Recommended Organic Solvents for Initial Screening
| Solvent | Type | Rationale |
| Methanol/Ethanol | Polar Protic | Capable of hydrogen bonding with the amide and amine groups. |
| Acetonitrile | Polar Aprotic | A polar solvent that lacks hydrogen bond donating ability. |
| Acetone | Polar Aprotic | Good for compounds with moderate polarity. |
| Ethyl Acetate | Moderately Polar | Often used in extraction and chromatography. |
| Dichloromethane (DCM) | Non-polar | Tests solubility in a less polar environment. |
Start by attempting to dissolve ~5 mg of the compound in 1 mL of each solvent, using vortexing and gentle warming if necessary.
References
- N/A (This guide synthesizes general chemical principles as specific literature for this exact compound is not publicly available).
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. AscendiaPharma.com. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- N/A
- N/A
- N/A
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
Solubility of Things. (n.d.). Acetamide. SolubilityOfThings.com. [Link]
- Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549–2572.
-
Wikipedia. (n.d.). Cosolvent. Wikipedia.org. [Link]
-
ResearchGate. (2025). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate.net. [Link]
-
Al-Ghorbani, M., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
- N/A
- N/A
-
Ahmadi, F., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
- N/A
- N/A
-
Karcz, T., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. TaylorFrancis.com. [Link]
- N/A
-
Collegedunia. (n.d.). Acetamide: Production, Structure, Properties and Solubility. Collegedunia.com. [Link]
- N/A
- N/A
- N/A
-
ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTechPublications.com. [Link]
-
IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.org. [Link]
- N/A
-
Wang, S., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
- N/A
- N/A
- N/A
-
National Library of Medicine. (2022). Biochemistry, Dissolution and Solubility. NCBI. [Link]
-
Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug-Dev.com. [Link]
-
ResearchGate. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate.net. [Link]
- N/A
-
World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Chem.LibreTexts.org. [Link]
- Alsalhi, M. S., Royall, P. G., & Chan, K. L. A. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 10(1), 12–21.
-
CORE. (n.d.). Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. CORE.ac.uk. [Link]
-
MDPI. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. MDPI.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. mdpi.com [mdpi.com]
- 13. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Minimizing degradation of 2-amino-N-(3-methylisoxazol-5-yl)acetamide in solution
Technical Support Center: 2-amino-N-(3-methylisoxazol-5-yl)acetamide
A Guide to Ensuring Solution Stability for Researchers
Welcome to the technical support guide for 2-amino-N-(3-methylisoxazol-5-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of this molecule's stability in solution. Our goal is to equip you with the knowledge and practical tools to minimize degradation, ensuring the accuracy and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability
This section addresses fundamental questions about the chemical vulnerabilities of 2-amino-N-(3-methylisoxazol-5-yl)acetamide.
Q1: What are the primary chemical liabilities of this molecule that can lead to degradation in solution?
A1: The structure of 2-amino-N-(3-methylisoxazol-5-yl)acetamide contains two primary functional groups susceptible to degradation: the acetamide linkage and the isoxazole ring .
-
Acetamide Bond: This is a type of amide bond. Amide bonds are susceptible to hydrolysis, a reaction with water that cleaves the bond to form a carboxylic acid and an amine.[1] This reaction can be catalyzed by both acidic and basic conditions.[1][2]
-
Isoxazole Ring: The isoxazole ring is an aromatic heterocycle that is generally stable but possesses a relatively weak Nitrogen-Oxygen (N-O) bond.[3][4] This bond can be cleaved under certain conditions, particularly in the presence of strong bases or upon exposure to UV light, leading to ring-opening and loss of the parent structure.[3][5]
Q2: What are the most common degradation pathways I should be aware of?
A2: The most common degradation pathways are hydrolysis, photolysis, and oxidation.
-
Hydrolysis: This is the most probable degradation route in aqueous solutions. It can occur at two sites:
-
Photodegradation: Exposure to ultraviolet (UV) light can induce cleavage of the N-O bond in the isoxazole ring, leading to molecular rearrangement or decomposition.[3][7] Compounds containing isoxazole rings can be susceptible to photodegradation, especially in the presence of photosensitizers.[8][9]
-
Oxidation: While less common for this specific structure, the presence of reactive oxygen species (e.g., from peroxide contaminants in solvents or exposure to air) could potentially lead to degradation, although specific pathways are not well-documented without experimental data.
Q3: Are there any visible signs of degradation I can watch for?
A3: While analytical confirmation is always necessary, visual cues can be early indicators of a problem. Look for:
-
Color Change: A fresh solution should be colorless. The development of a yellow or brown tint can indicate the formation of degradation products.
-
Precipitation: The formation of a solid or cloudiness in a solution that was previously clear may suggest that a degradant is less soluble than the parent compound.
-
pH Drift: If you are using an unbuffered aqueous solution, degradation that produces acidic (carboxylic acid) or basic (amine) products can cause the pH of the solution to change over time.
Part 2: Troubleshooting Guide - Proactive Degradation Minimization
This section provides solutions to common experimental problems in a question-and-answer format, complete with actionable protocols.
Issue 1: My compound is rapidly losing potency in my aqueous assay buffer.
Q: I prepared my working solution in a standard phosphate buffer (pH 7.4), but my results suggest the compound is degrading within hours. What's the most likely cause and how can I fix it?
A: The most likely cause is pH-mediated hydrolysis of the acetamide bond or, less commonly at neutral pH, the isoxazole ring. While pH 7.4 is often considered "physiological," it may not be the optimal pH for stability for this specific molecule. The rate of amide hydrolysis is sensitive to pH, often exhibiting a U-shaped curve where it is most stable in a specific pH range (typically mildly acidic) and degrades faster in more acidic or basic conditions.[2][6]
You should perform a simple pH-rate profile study to identify the pH at which the compound is most stable.
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7, 9). Use buffers with known pKa values suitable for each range (e.g., citrate for pH 3-5, phosphate for pH 7, borate for pH 9).
-
Stock Solution: Prepare a concentrated stock solution of your compound in a non-aqueous, inert solvent like DMSO or acetonitrile.
-
Incubation Samples: Dilute the stock solution into each of the prepared buffers to your typical working concentration.
-
Time Zero (T₀) Analysis: Immediately after preparation, take an aliquot from each pH sample and analyze it using a suitable quantitative method (e.g., HPLC-UV) to establish the initial concentration (100% reference).[10]
-
Incubation: Store the remaining buffered solutions at your experimental temperature (e.g., 25°C or 37°C), protected from light.
-
Time Point Analysis: At set time intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each pH sample and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each pH. Plot the degradation rate constant (or % remaining at 24h) versus pH to find the pH of maximum stability.
| pH | Temperature (°C) | % Parent Compound Remaining (24 hours) | Stability Assessment |
| 3.0 | 37 | 85% | Moderate |
| 5.0 | 37 | 98% | High |
| 7.4 | 37 | 91% | Moderate |
| 9.0 | 37 | 75% | Low |
This is example data and does not reflect actual results.
Caption: Primary hydrolysis pathway of the parent compound.
Issue 2: My experimental results are inconsistent from day to day.
Q: I prepare my solutions fresh each day, but I'm seeing significant variability in my assay results. Could my handling or storage procedure be the problem?
A: Yes, inconsistent handling can introduce variability. The key factors to control are temperature , light exposure , and solution age . Even if you prepare solutions "fresh," the time between preparation and use, and the conditions during that time, matter. As noted, isoxazole derivatives can be sensitive to UV light.[3][11]
Adopting a strict, consistent procedure for preparing and handling your solutions is critical.
-
Long-Term Storage (Stock Solution):
-
Dissolve the solid compound in an anhydrous, inert solvent such as DMSO or absolute ethanol.
-
Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene tubes.
-
Store aliquots at -20°C or, for maximum stability, at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Daily Preparation (Working Solution):
-
Thaw a single aliquot of the stock solution completely and bring it to room temperature.
-
Dilute the stock into your chosen ice-cold assay buffer (pre-determined from your pH-rate study).
-
Use amber-colored tubes or wrap tubes in aluminum foil to protect from light.
-
Crucially, use the aqueous working solution immediately after preparation. Do not store aqueous solutions for extended periods unless stability data confirms it is acceptable.
-
-
Solvent Quality: Use high-purity (e.g., HPLC-grade) solvents to avoid contaminants like peroxides which can cause oxidative degradation.
Caption: Standardized workflow for sample preparation and handling.
Part 3: Advanced Topics & Analytical Methods
Q: How do I select the right analytical method to monitor the stability of my compound?
A: The gold standard for stability monitoring is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector or a Mass Spectrometer (LC-MS).[10][12] A stability-indicating HPLC method is one that can separate the parent compound from all potential degradation products, allowing for accurate quantification of each.
-
Method: Reversed-phase HPLC using a C18 column is a common starting point.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a small amount of acid like formic acid (0.1%) to improve peak shape, is typical.[13]
-
Detection: UV detection at the wavelength of maximum absorbance (λ-max) for the parent compound provides good sensitivity. LC-MS provides greater specificity and can help identify the mass of unknown degradation peaks, aiding in their structural elucidation.[10]
To develop a stability-indicating method, you must first generate the degradants using a forced degradation study , as outlined in Protocol 1 and expanded upon in resources like ICH guidelines or other technical guides.[14]
References
-
THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES . RSC Publishing. Available from: [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water . ResearchGate. Available from: [Link]
-
Amide Bond Activation of Biological Molecules . PMC. Available from: [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications . Allen. Available from: [Link]
-
Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor . IRIS UniPA. Available from: [Link]
-
Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor . PubMed. Available from: [Link]
-
Isoxazole to oxazole: a mild and unexpected transformation . RSC Publishing. Available from: [Link]
-
Amide Hydrolysis Using Acid Or Base . Master Organic Chemistry. Available from: [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles . ResearchGate. Available from: [Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water . MDPI. Available from: [Link]
-
HETEROCYCLES, Vol 12. No 10. 1979 . HETEROCYCLES. Available from: [Link]
-
A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests . PMC. Available from: [Link]
-
Photodegradation of sulfisoxazole during nitrite-sensitized photolysis . ResearchGate. Available from: [Link]
-
2-amino-N-[(3S)-2-oxohex-5-yn-3-yl]acetamide . PubChem. Available from: [Link]
-
Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration . Nomura Research Group. Available from: [Link]
-
Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation . MDPI. Available from: [Link]
-
(3-Methylisoxazol-5-yl)methanamine . PubChem. Available from: [Link]
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group . PubMed. Available from: [Link]
-
Chemical Properties of Acetamide, N-methyl- (CAS 79-16-3) . Cheméo. Available from: [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles . ARKIVOC. Available from: [Link]
-
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide . MDPI. Available from: [Link]
-
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication . ResearchGate. Available from: [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives . Der Pharma Chemica. Available from: [Link]
- Process for preparing n-acyl amino acid salts. Google Patents.
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives . IJCRT.org. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery . RSC Publishing. Available from: [Link]
- Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
-
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide . PubChem. Available from: [Link]
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iris.unipa.it [iris.unipa.it]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: pH Stability Optimization for 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Executive Summary: The Solubility-Stability Paradox
Working with 2-amino-N-(3-methylisoxazol-5-yl)acetamide presents a classic physicochemical conflict. You are managing a molecule containing a basic primary amine (the glycine moiety) and a hydrolytically sensitive amide linkage attached to an electron-deficient isoxazole ring.
-
The Conflict: To maximize solubility, you typically acidify to protonate the primary amine (
). However, the amide bond connecting the glycine to the isoxazole is susceptible to acid-catalyzed hydrolysis. Conversely, raising the pH to neutral/basic improves amide stability but risks precipitation and, at high pH ( ), triggers irreversible isoxazole ring opening. -
The Solution: This guide provides the precise pH windows, buffer selections, and troubleshooting workflows to navigate this narrow stability channel.
Module 1: Buffer Selection & Preparation
Objective: Select a buffering system that maintains the "Goldilocks" pH zone (pH 5.0 – 6.5).
FAQ: Which buffer system should I use for long-term storage vs. short-term assays?
Recommendation: For this molecule, Citrate-Phosphate or MES buffers are superior to simple Phosphate or Tris.
| Buffer System | pH Range | Suitability | Technical Notes |
| Citrate-Phosphate | 3.0 – 7.0 | High | Excellent buffering capacity in the target stability zone (pH 5-6). Mitigates metal-catalyzed oxidation (citrate acts as a chelator). |
| MES | 5.5 – 6.7 | High | Non-coordinating, zwitterionic buffer. Ideal for biological assays as it does not interfere with metal ions essential for enzymatic activity. |
| Phosphate (Na/K) | 5.8 – 8.0 | Medium | Warning: Avoid if freezing samples. Phosphate salts precipitate unevenly during freezing, causing severe pH shifts (down to pH 3.5) that can hydrolyze the amide bond.[1] |
| Tris-HCl | 7.0 – 9.0 | Low | Poor buffering capacity below pH 7.0. Primary amine in Tris can react with impurities or degradation products (transamidation risk). |
FAQ: My compound precipitates upon dilution into PBS (pH 7.4). Why?
Root Cause: At pH 7.4, the primary amine of the glycine moiety is partially deprotonated, reducing the molecule's overall polarity. Furthermore, the isoxazole ring is lipophilic. Corrective Action:
-
Lower pH: Adjust the buffer to pH 6.0. This keeps the terminal amine fully protonated (
), significantly enhancing solubility. -
Cosolvents: If pH 7.4 is mandatory, add 5-10% DMSO or PEG-400 to solubilize the neutral species.
Module 2: Troubleshooting Degradation Profiles
Objective: Identify degradation mechanisms based on experimental conditions.
Visualizing the Degradation Pathways
The following diagram illustrates the two primary failure modes: Amide Hydrolysis (Acidic) and Ring Opening (Basic).
Caption: Degradation pathways. Acidic pH drives amide hydrolysis yielding glycine and the aminoisoxazole. Basic pH risks isoxazole ring cleavage.
FAQ: I see a new peak at RRT ~0.4 on my HPLC. Is this hydrolysis?
Diagnosis: Yes.
-
Mechanism: Acid-catalyzed hydrolysis cleaves the amide bond.
-
Identification: The early eluting peak (RRT < 1.0) is likely Glycine (very polar, often unretained on C18) or 3-methyl-5-aminoisoxazole .
-
Verification: Run a standard of 3-methyl-5-aminoisoxazole. If retention times match, your pH is too low.
FAQ: My sample turned yellow/brown at pH 10. What happened?
Diagnosis: Isoxazole Ring Opening.[2][3][4]
-
Mechanism: Strong bases attack the isoxazole ring (specifically the N-O bond or C5 position), leading to ring cleavage and the formation of reactive enamino-ketones or nitriles, which often polymerize or oxidize to form colored species.
-
Corrective Action: Never exceed pH 9.0. If basic conditions are required, keep exposure time < 30 minutes and temperature < 4°C.
Module 3: Analytical Method Optimization
Objective: Prevent artifacts during HPLC/LC-MS analysis.
FAQ: The main peak is tailing severely. How do I fix this?
Root Cause: The primary amine (2-amino group) interacts with residual silanols on the silica column support. Optimization Protocol:
-
Mobile Phase Modifier: Use 0.1% Formic Acid or 0.05% TFA . The acid keeps the amine protonated and suppresses silanol ionization.
-
Column Choice: Switch to a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column (e.g., Waters XSelect CSH C18 or Phenomenex Kinetex EVO). These are designed specifically for basic compounds at high pH or to reduce tailing at low pH.
Module 4: Standardized Forced Degradation Protocol
Use this protocol to empirically determine the stability limits for your specific batch/formulation.
Reagents:
Step-by-Step Workflow:
-
Preparation: Prepare a 1 mg/mL stock solution of the parent compound in Water/Acetonitrile (90:10).
-
Acid Stress:
-
Mix 1 mL Stock + 1 mL 0.1 M HCl.
-
Incubate at 60°C for 4 hours .
-
Target: 5-20% degradation.[6] If <5%, increase time to 24h.
-
-
Base Stress (Caution):
-
Mix 1 mL Stock + 1 mL 0.01 M NaOH (Note lower concentration).
-
Incubate at Room Temperature for 2 hours .
-
Reasoning: Isoxazoles are hypersensitive to base. 0.1 M NaOH at 60°C will likely destroy the molecule completely (Ring opening).
-
-
Oxidative Stress:
-
Mix 1 mL Stock + 1 mL 3%
.[5] -
Incubate at Room Temperature for 24 hours.
-
-
Quenching:
-
Neutralize Acid/Base samples to pH 7.0 immediately before injection.
-
Quench Peroxide with Sodium Metabisulfite (optional, or inject immediately).
-
References
-
Amide Hydrolysis Kinetics
-
Title: Kinetics and Mechanism of Acid Hydrolysis of Acetamide.
- Source: Indian Journal of Chemistry (via NIScPR).
- Context: Establishes the baseline pseudo-first-order kinetics for acetamide linkages in acidic media.
-
(General reference for amide hydrolysis).
-
-
Isoxazole Ring Stability
-
Title: pH and temperature stability of the isoxazole ring in leflunomide.[2]
- Source: ResearchG
- Context: Defines the specific vulnerability of the isoxazole N-O bond to base-catalyzed ring opening
-
-
Forced Degradation Guidelines
-
Analytical Method Development
- Title: Strategies for the Analysis of Basic Compounds by HPLC.
- Source: Chrom
- Context: Supports the recommendation for TFA/Formic acid modifiers and CSH columns for amine-containing compounds.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. pharmainfo.in [pharmainfo.in]
- 8. scispace.com [scispace.com]
- 9. resolvemass.ca [resolvemass.ca]
Overcoming side reactions during isoxazole acetamide synthesis
Technical Support Center: Optimizing Isoxazole Acetamide Synthesis Ticket ID: ISOX-SYN-0042 Status: Open Assigned Specialist: Dr. Elena Vance, Senior Application Scientist
Executive Summary: The "Deceptive Simplicity" of Isoxazoles
Welcome to the technical support hub. You are likely here because a seemingly simple amide coupling involving an isoxazole ring—specifically forming an isoxazolyl-acetamide (e.g., N-isoxazolyl-2-chloroacetamide or similar derivatives)—is failing.
Isoxazoles are "deceptively simple." While they appear stable, the N–O bond is a loaded spring, prone to cleavage under reducing or basic conditions. Furthermore, 3-aminoisoxazoles are exceptionally poor nucleophiles due to the electron-withdrawing nature of the heteroaromatic ring, often leading to stalled reactions or competitive side pathways (like O-acylation or dimerization).
This guide addresses the three most critical failure modes:
-
Nucleophilic Stalling: Why standard coupling reagents (EDC, HATU) fail.
-
The "Self-Destruct" Sequence: Base-catalyzed ring opening.[1]
-
Regiochemical Ambiguity: N- vs. O-acylation.
Module 1: Overcoming Nucleophilic Stalling
The Issue: You are trying to couple a carboxylic acid to a 3-aminoisoxazole using HATU, EDC, or PyBOP, and observing <10% conversion or starting material recovery.
The Cause: The amino group at the 3-position is electronically deactivated by the adjacent ring nitrogen and oxygen. It is not a standard amine; it behaves more like an electron-deficient aniline. Standard activated esters (OBt/OAt) are often not electrophilic enough to capture this weak nucleophile.
The Solution: You must escalate the electrophilicity of the acylating agent.
Troubleshooting Workflow
Caption: Escalation matrix for coupling electron-deficient isoxazole amines.
Recommended Protocol: The Acid Chloride Method
Use this when HATU fails. The acid chloride provides the necessary "kick" to overcome the poor nucleophilicity.
-
Activation: Convert your carboxylic acid to the acid chloride using oxalyl chloride (1.2 equiv) and catalytic DMF (1-2 drops) in anhydrous DCM. Stir 1-2 h at RT until gas evolution ceases. Concentrate to remove excess oxalyl chloride.
-
Coupling: Dissolve the 3-aminoisoxazole (1.0 equiv) in anhydrous THF or DCM.
-
Base Addition: Add Pyridine (1.5 - 2.0 equiv). Note: Pyridine is preferred over triethylamine here because it acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate).
-
Addition: Add the acid chloride (dissolved in minimal DCM) dropwise at 0°C.
-
Monitoring: Allow to warm to RT. Monitor by TLC/LCMS.
-
Quench: Quench with saturated NH₄Cl. Do not use strong basic workups (NaOH/NaHCO₃) (see Module 2).
Module 2: The "Self-Destruct" Mechanism (Ring Stability)
The Issue: Your LCMS shows the product mass during the reaction, but after workup (especially if basic), the product disappears or you isolate a nitrile/enaminone byproduct.
The Cause: The isoxazole ring is sensitive to base-catalyzed fragmentation (Kemp elimination type). A strong base can deprotonate the C-4 position or attack the ring, leading to N–O bond cleavage. This is irreversible.
Mechanism of Failure:
Under basic conditions (pH > 10), the isoxazole ring can open to form a
Caption: The irreversible base-catalyzed ring opening pathway of isoxazoles.
Prevention Strategy:
-
Avoid Strong Bases: Never use NaOH, KOH, or NaH with isoxazole acetamides if possible.
-
Workup: Use buffered solutions (phosphate buffer pH 6-7) or dilute HCl/NH₄Cl for quenching.
-
Reductive Warning: Avoid catalytic hydrogenation (H₂/Pd-C) for other functional group manipulations, as this will cleanly cleave the N–O bond to form a
-amino enone [1].
Module 3: Regioselectivity (N- vs. O-Acylation)
The Issue: You observe two spots on TLC or two peaks in LCMS with the same mass. One is the desired N-amide, the other is the O-acyl imidate.
The Cause: 3-aminoisoxazoles are ambident nucleophiles. While the exocyclic amine (N) is usually more nucleophilic, the ring oxygen (O) or ring nitrogen can compete, especially with highly reactive acid chlorides.
Data: Solvent & Base Effects on Regioselectivity
| Condition | Major Product | Mechanistic Driver |
| DCM / Pyridine | N-Acylation (Desired) | Pyridine forms a soft acyl-pyridinium intermediate, favoring the softer N-nucleophile. |
| THF / NaH | Mixture / Ring Opening | Strong base deprotonates the amide, increasing risk of O-attack and ring destruction. |
| DMF / DIPEA | N-Acylation | Good solubility, but steric bulk of DIPEA can slow N-attack, allowing O-attack if the amine is hindered. |
Corrective Action: If you observe O-acylation:
-
Switch Solvent: Use a non-polar solvent like DCM or Toluene. Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the oxygen.
-
Thermodynamic Control: O-acyl products are often kinetic. Heating the reaction (mildly, 40-50°C) can sometimes rearrange the O-isomer to the more stable N-isomer (Mumm rearrangement type), though this risks ring degradation.
-
Hard/Soft Principle: Use "softer" bases like pyridine rather than "hard" alkoxides.
FAQs: Rapid Fire Troubleshooting
Q: Can I use the Schotten-Baumann condition (aq. NaOH/DCM) for this coupling? A: NO. Aqueous NaOH is too harsh. It poses a high risk of hydrolyzing the isoxazole ring (opening it to a nitrile). Use a biphasic system with weak base (NaHCO₃) only if absolutely necessary, but anhydrous organic conditions are superior.
Q: My reaction works but the yield is 30%. Where is the rest? A: Check the aqueous layer of your workup. Isoxazole acetamides can be surprisingly polar. Also, check for the "dimer" side product (furoxan) if you started from a nitrile oxide precursor, or the ring-opened nitrile if you used base.
Q: I need to reduce a nitro group on the phenyl ring attached to my isoxazole. Can I use H₂/Pd? A: Absolutely not. H₂/Pd will cleave the isoxazole N–O bond before it touches the nitro group. Use selective reductants like Fe/NH₄Cl , SnCl₂ , or Zn/Acetic Acid [2].
References
-
Isoxazole Ring Stability & Cleavage
-
Chemoselective Reduction
- Protocol for avoiding ring opening: "Fe(III) is proposed to cleave isoxazole... under microwave irradiations... [but] under thermal conditions, Ru(II) catalyst led to synthesis of nicotinamide.
-
Source: Organic Letters. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole. Link
-
Amide Coupling & Acylation
- N- vs O-Acylation Selectivity: "Chemoselective functionalization of oxygen atoms versus nitrogen atoms... is a long-standing challenge... Use of the more potent nucleophilic catalyst DMAP provided 3a with 99:1 selectivity."
-
Source: NIH/PMC. (2022). Chemoselective Acylation of Nucleosides. Link
-
Base-Catalyzed Ring Opening
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Resolving baseline noise in HPLC analysis of 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Technical Support Center: High-Fidelity HPLC Analysis of 2-amino-N-(3-methylisoxazol-5-yl)acetamide
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Baseline Noise & Drift at Low-UV Wavelengths[1][2]
Executive Summary: The "Perfect Storm" of Analysis
Analyzing 2-amino-N-(3-methylisoxazol-5-yl)acetamide presents a specific chromatographic challenge I call the "Low-UV/Basic-Amine Paradox."
-
The Detection Problem: The isoxazole ring lacks strong conjugation, forcing you to detect at low wavelengths (typically 210–220 nm ) where solvent background noise is highest.
-
The Chemistry Problem: The terminal primary amine (glycinamide moiety, pKa ~8.[1]2) is highly basic.[1] It interacts aggressively with residual silanols on your column, causing peak tailing that is often mistaken for baseline noise or integration errors.[1]
This guide moves beyond generic advice to address the specific physicochemical conflict inherent to this molecule.
Module 1: The Mobile Phase Interface (The Source of the Noise)
The Core Conflict: You likely started with Trifluoroacetic Acid (TFA) to sharpen the amine peak, but TFA absorbs UV light at 210 nm. In a gradient method, this causes a massive baseline drift that obscures your analyte.[1][3]
Protocol A: The "Transparent" Buffer Strategy (Recommended for UV)
For UV detection at <220 nm, you must use buffers that are optically transparent.
| Parameter | Recommended Specification | Why? (Causality) |
| Buffer Salt | Potassium Phosphate (Monobasic) | Phosphate is UV transparent down to 195 nm.[1][2] It suppresses silanol ionization better than formate/acetate at low pH.[1] |
| Concentration | 20–25 mM | Sufficient ionic strength is required to mask silanols from the basic amine tail. <10 mM is insufficient for this molecule.[1] |
| pH | 2.5 – 3.0 | Keeps silanols protonated (neutral) and the amine protonated (charged), preventing secondary interactions.[1][2] |
| Organic Modifier | Acetonitrile (HPLC Grade) | CRITICAL: Do NOT use Methanol.[1][2] Methanol has a UV cutoff ~205 nm.[1][4] At 210 nm, gradient mixing of MeOH/Water creates "mixing noise" and drift.[1] Acetonitrile is transparent to 190 nm.[1][4] |
Senior Scientist Note: If you observe a sinusoidal wave in your baseline, it is likely mixing noise .[1] At 210 nm, the UV detector "sees" the pump strokes mixing water and organic solvent if the mixing efficiency is poor or the solvent UV cutoffs differ.
Decision Logic: Selecting the Right Modifier
Figure 1: Decision matrix for mobile phase selection based on detection limits.[1] Note the explicit exclusion of TFA for low-UV gradients.
Module 2: The Column & Chemistry Interface
The "noise" you see might actually be micro-tailing .[1] The primary amine on the glycinamide tail of your molecule (
Protocol B: Eliminating Silanol Noise
-
Column Choice: Use a Type B Silica (High Purity) column with high carbon load and extensive end-capping.[1]
-
Temperature Control: Set column oven to 40°C .
Module 3: System Isolation Workflow
If the chemistry is solid (Phosphate/ACN) and noise persists, use this workflow to isolate the hardware fault.
Protocol C: The "Step-Down" Isolation
-
Step 1: The Static Test (Lamp/Flow Cell)
-
Step 2: The Union Test (Pump/Solvent)
-
Step 3: The Column Test
Figure 2: Systematic hardware isolation workflow to distinguish electronic noise from chemical/hydraulic noise.
Frequently Asked Questions (FAQs)
Q: Can I use Formic Acid instead of Phosphate for UV detection? A: You can, but expect higher baseline noise.[1] Formic acid has a UV cutoff around 210 nm.[1][10] If you must use it (e.g., for LC-MS compatibility), use a high-quality "LC-MS Grade" additive and keep the concentration low (0.05% instead of 0.1%).[1] However, for pure UV work, Phosphate is superior due to its transparency [1].[1]
Q: My baseline rises constantly during the gradient. Is this noise? A: No, that is Drift , not noise. This is caused by the difference in absorbance between Solvent A and Solvent B.[1][11]
-
Fix: If using TFA, add a small amount of TFA to Solvent B (e.g., 0.1% in A, 0.08% in B) to balance the absorbance. However, switching to Phosphate/ACN usually eliminates this entirely [2].[1]
Q: The amine peak is broad and "fuzzy," looking like noise. A: This is the "2-amino" group interacting with the column.[1]
-
Immediate Fix: Increase buffer concentration to 25 mM.[1]
-
Hardware Fix: Check your tubing.[1] Extra-column volume (wide bore tubing) destroys the efficiency of small, polar molecules. Ensure you are using 0.005" (Red) or 0.007" (Yellow) ID tubing.[1]
References
-
LCGC International. (2018).[1] Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
-
Separation Science. (2024).[1][12] Why Your HPLC Baseline Drifts—And How to Stop It.
-
Phenomenex. (2025).[1] Mobile Phase Optimization: A Critical Factor in HPLC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. lcms.cz [lcms.cz]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 9. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sepscience.com [sepscience.com]
Technical Support Guide: Thermal Stability & Characterization of 2-Amino-N-(3-methylisoxazol-5-yl)acetamide
[1][2]
Executive Summary: The Core Discrepancy
The primary source of melting point (MP) discrepancies and thermal instability in 2-amino-N-(3-methylisoxazol-5-yl)acetamide typically stems from regioisomer confusion and the inherent thermal lability of the 5-aminoisoxazole core .[1][2]
Researchers often confuse the target compound (derived from 5-amino-3-methylisoxazole ) with its more stable and commercially prevalent isomer, 2-amino-N-(5-methylisoxazol-3-yl)acetamide (derived from 3-amino-5-methylisoxazole ).[1][2] Unlike the 3-amino isomer, the 5-amino isomer is susceptible to Boulton-Katritzky-type rearrangements or ring-opening reactions upon heating, leading to observed melting points that are actually decomposition temperatures.[1][2]
Diagnostic Troubleshooting: Regioisomer Identification
Before troubleshooting thermal stability, you must verify which isomer you possess.[1][2] The naming convention is critical:
-
Target Compound (Unstable Core): N-(3-methylisoxazol-5-yl)... implies the amine is at position 5 and the methyl group is at position 3 .[1][2]
-
Stable Isomer (Common Reference): N-(5-methylisoxazol-3-yl)... implies the amine is at position 3 and the methyl group is at position 5 .[1][2]
Comparative Properties Table
| Feature | Target: N-(3-methylisoxazol-5-yl) Derivative | Stable Isomer: N-(5-methylisoxazol-3-yl) Derivative |
| Parent Amine | 5-Amino-3-methylisoxazole (CAS 14678-02-5) | 3-Amino-5-methylisoxazole (CAS 1072-67-9) |
| Parent Amine MP | ~84–86 °C (Often decomposes) | ~60–62 °C (Stable solid) |
| Thermal Behavior | Unstable. Prone to ring opening/rearrangement >100°C. | Stable. distinct, sharp melting point.[1][2] |
| Common Issues | "Double melting point," gas evolution, turning dark.[1][2] | Consistent MP; standard recrystallization behavior.[1][2] |
| Synthesis Risk | High.[1][2] Basic conditions catalyze ring opening.[1][2] | Low. Standard amide coupling is effective.[1][2] |
Technical FAQ: Thermal Stability & Melting Point
Q1: Why does my compound turn dark and evolve gas before reaching the expected melting point?
A: You are likely observing the thermal decomposition of the isoxazole ring .[1][2]
The 5-aminoisoxazole moiety is electronically distinct from the 3-amino isomer.[1][2] The C5-position is more susceptible to nucleophilic attack and ring cleavage.[1][2] Upon heating, especially if traces of base or acid are present, the compound can undergo a ring-opening rearrangement to form acyclic nitriles (e.g.,
Recommendation:
-
Do not rely on MP for purity.[1][2] Use DSC (Differential Scanning Calorimetry) to distinguish between a melt (endotherm) and decomposition (exotherm).[1][2]
-
If an exotherm is observed near the "melting" onset, the compound is degrading.[1][2]
Q2: The melting point I measured is 20°C lower/higher than the literature value. Why?
A: This discrepancy is often due to polymorphism or isomer contamination .[1][2]
-
Isomer Contamination: If your starting material (5-amino-3-methylisoxazole) contained traces of the 3-amino isomer (a common impurity in synthesis), the resulting amide will be a mixture.[1][2] The 3-amino amide has a different crystal lattice energy.[1][2]
-
Heating Rate: Because the compound is thermally labile, a slow heating rate (e.g., 1°C/min) allows time for decomposition before melting, resulting in a lower, broader observed range.[1][2] A fast heating rate (e.g., 10°C/min) might capture the "true" melting point before significant degradation occurs.[1][2]
Q3: Can I recrystallize this compound from ethanol/base?
A: Avoid basic conditions. Bases (e.g., hydroxide, carbonate, or even amines) catalyze the deprotonation of the amide nitrogen or the C4-proton, triggering the ring opening of the 5-isoxazolyl core.[1][2]
Experimental Validation Protocols
Protocol A: Distinguishing Isomers via 1H-NMR
To confirm you have the correct 3-methyl-5-yl isomer and not the stable 5-methyl-3-yl isomer.
-
Solvent: Dissolve 5 mg of sample in DMSO-d6 .
-
Acquisition: Run a standard proton NMR.
-
Analysis of the Isoxazole C4-H Proton:
-
Target (5-amino-3-methyl derivative): The C4-H proton typically appears as a singlet around
5.0 – 5.5 ppm (upfield shifted due to the electron-rich enamine-like character of the 5-amino group).[1][2] -
Stable Isomer (3-amino-5-methyl derivative): The C4-H proton appears as a singlet around
5.8 – 6.1 ppm .[1][2]
-
-
Methyl Group:
Protocol B: Assessing Thermal Stability via DSC
-
Instrument: Differential Scanning Calorimeter.
-
Sample: 2–5 mg in a crimped aluminum pan (pinhole lid to allow gas escape).
-
Ramp: Heat from 40°C to 200°C at 10°C/min .
-
Interpretation:
Mechanistic Visualization
The following diagram illustrates the structural difference and the degradation pathway responsible for the melting point discrepancies.
Caption: Comparison of the thermal fate of the target unstable isomer versus the stable reference isomer.
References
-
National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 66172: 3-Amino-5-methylisoxazole. Retrieved from [Link]
-
Vincenzo, P., et al. (2014).[1][2][3] The Boulton-Katritzky Reaction: Kinetic Study and Rearrangement Mechanisms. ResearchGate. Retrieved from [Link]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-amino-N-(3-methylisoxazol-5-yl)acetamide
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-amino-N-(3-methylisoxazol-5-yl)acetamide. Designed for researchers and drug development professionals, this document moves beyond a simple spectral description. It establishes a framework for unambiguous peak assignment through a comparative analysis with structurally related compounds, grounding the interpretation in fundamental principles and empirical data.
Introduction to the Analyte
2-amino-N-(3-methylisoxazol-5-yl)acetamide is a heterocyclic compound featuring a core 3-methylisoxazole ring linked to a 2-aminoacetamide moiety. The structural elucidation of such molecules is critical in pharmaceutical development and chemical synthesis, with ¹H NMR spectroscopy serving as a primary tool for verification. The key to accurate interpretation lies in understanding how each structural component influences the chemical environment of the observable protons.
Figure 1: Structure and Proton Numbering
A visual representation of 2-amino-N-(3-methylisoxazol-5-yl)acetamide with protons labeled for spectral discussion.
Part 1: Predicted ¹H NMR Spectrum and Assignments
A theoretical ¹H NMR spectrum can be predicted by dissecting the molecule into its constituent functional groups and considering the inductive and anisotropic effects on each proton. [1][2]The analysis is best conducted in a polar aprotic solvent like DMSO-d₆, which is capable of forming hydrogen bonds with the amide and amine protons, preventing rapid exchange and allowing for their observation. [3] Table 1: Predicted ¹H NMR Data for 2-amino-N-(3-methylisoxazol-5-yl)acetamide in DMSO-d₆
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (CH₃) | ~2.2 | Singlet | 3H | Methyl group on the isoxazole ring. Electronically similar to a methyl group on a substituted alkene. |
| H-b (CH) | ~6.5 | Singlet | 1H | Vinylic proton on the isoxazole ring. Its chemical shift is influenced by the ring's aromatic character and heteroatoms. [4] |
| H-c (CH₂) | ~3.4 | Singlet | 2H | Methylene protons alpha to both an amino group and an amide carbonyl. Deshielded by both electronegative groups. |
| H-d (NH₂) | ~2.5 - 3.5 | Broad Singlet | 2H | Primary amine protons. Often broad due to quadrupolar relaxation and exchange. Position is concentration-dependent. |
| H-e (NH) | ~10.5 | Broad Singlet | 1H | Amide proton. Significantly deshielded due to resonance with the carbonyl group and hydrogen bonding with the solvent. |
Part 2: Comparative Spectral Analysis
To validate and refine the predicted assignments, a comparative analysis against structurally similar compounds is invaluable. This approach allows for the isolation of specific electronic effects contributed by each functional group.
Alternative 1: N-(5-methylisoxazol-3-yl)acetamide
This analog lacks the terminal amino group, providing a baseline for the acetamide portion attached to a similar isoxazole ring system. While direct data for the 5-yl isomer is scarce, data for the related N-(5-methylisoxazol-3-yl)sulfanilamide shows the isoxazole methyl protons (CH₃) at δ 2.29 ppm and the isoxazole ring proton (CH) at δ 6.12 ppm in DMSO-d₆. [5]This strongly supports the assignments for H-a and H-b in our target molecule.
Alternative 2: 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide
This compound replaces the 2-amino group with a more electronegative chloro group. Data for the related N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide shows the chloromethyl (ClCH₂) protons at a significantly deshielded position of δ 5.22 ppm in DMSO-d₆. [6]This comparison highlights the pronounced downfield shift caused by the halogen.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Type | Target Compound (Predicted) | Analog 1 (N-isoxazolyl-sulfonamide) [5] | Analog 2 (N-isoxazolyl-chloroacetamide) [6][7] | Analysis of Electronic Effects |
| Isoxazole-CH₃ | ~2.2 | 2.29 | ~2.3 (Est.) | The position is highly consistent, indicating the remote acetamide substituent has minimal effect on the methyl group. |
| Isoxazole-CH | ~6.5 | 6.12 | ~6.2 (Est.) | The ring proton's environment is stable across these analogs, confirming its characteristic chemical shift. |
| α-CH₂ | ~3.4 | N/A | ~4.2 (Est. for α-chloro) | The key comparison. The less electronegative NH₂ group causes an upfield shift relative to the highly deshielded position of a CH₂Cl group. This confirms the assignment of H-c. |
| Amide-NH | ~10.5 | 11.30 | ~10.8 (Est.) | The amide proton remains significantly downfield in all cases, a hallmark of this functional group in DMSO-d₆. |
This comparative analysis demonstrates that substituting the α-chloro group with an α-amino group results in a significant upfield shift of the adjacent methylene protons (H-c). This trend is a direct consequence of the lower electronegativity of nitrogen compared to chlorine, providing strong evidence for our proposed spectral assignments. [8]
Part 3: Recommended Experimental Protocol
Achieving high-quality, reproducible NMR data requires a standardized and robust protocol. This section outlines the necessary steps from sample preparation to data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-amino-N-(3-methylisoxazol-5-yl)acetamide into a clean, dry vial. [9] * Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9% D). [10]The use of DMSO-d₆ is crucial for observing the exchangeable NH and NH₂ protons. [11] * Vortex the vial until the sample is fully dissolved. A homogeneous solution is critical for sharp, well-resolved peaks. * If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. * Cap the NMR tube securely to prevent atmospheric moisture contamination, as DMSO is highly hygroscopic. [11][12]
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal dispersion.
-
Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
Reference the spectrum to the residual solvent peak of DMSO-d₅ at δ 2.50 ppm. [13]
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis of the target compound.
Part 4: Data Interpretation and Common Pitfalls
-
Solvent Impurities: The ¹H NMR spectrum of DMSO-d₆ will always show a residual protonated solvent peak (DMSO-d₅) as a quintet at δ 2.50 ppm. [13]Due to the hygroscopic nature of DMSO, a water (H₂O or HOD) peak is commonly observed as a broad singlet around δ 3.33 ppm. [3][11]It is essential to distinguish this from the analyte's NH₂ signal, which may appear in a similar region but is typically sharper.
-
Exchangeable Protons: The chemical shifts of the NH (H-e) and NH₂ (H-d) protons are sensitive to concentration, temperature, and residual water content. The NH proton's high chemical shift (>10 ppm) is characteristic and confirms the amide functionality. The NH₂ signal may be broad and its integration should be carefully checked.
-
Peak Shape: High sample concentration can increase solution viscosity, leading to broader lines. [14]Adhering to the recommended concentration range (5-10 mg / 0.7 mL) mitigates this issue.
Conclusion
The ¹H NMR spectrum of 2-amino-N-(3-methylisoxazol-5-yl)acetamide can be confidently assigned through a combination of theoretical prediction and comparative analysis. The key spectral features are the isoxazole ring protons (CH₃ at ~2.2 ppm, CH at ~6.5 ppm), the α-methylene protons at ~3.4 ppm, and the highly deshielded amide proton above 10 ppm in DMSO-d₆. By comparing the spectrum with analogs lacking the amino group or containing a more electronegative substituent, the electronic effects on the α-methylene protons can be clearly rationalized, providing a robust and self-validating interpretation. This guide provides the necessary framework for researchers to accurately perform and interpret this critical structural analysis.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Ukraintsev, I., et al. (2022). Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1401. [Link]
-
PubChem. (n.d.). 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide. Retrieved February 26, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. Retrieved February 26, 2026, from [Link]
-
University of Durham. (n.d.). NMR Sample Preparation. Retrieved February 26, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 26, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved February 26, 2026, from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 26, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. rsc.org [rsc.org]
- 5. 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE | 21312-10-7 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | C6H7ClN2O2 | CID 566661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. organomation.com [organomation.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ou.edu [ou.edu]
Publish Comparison Guide: MS/MS Fragmentation of 2-amino-N-(3-methylisoxazol-5-yl)acetamide
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-amino-N-(3-methylisoxazol-5-yl)acetamide , a glycine conjugate of 3-methyl-5-aminoisoxazole.
This compound represents a class of amino-acid functionalized heterocycles, often utilized as peptidomimetics, prodrugs (to enhance solubility of isoxazole-based pharmacophores), or synthetic intermediates. The following analysis compares its spectral performance against its metabolic analogs (N-acetylated metabolites) and the free amine parent, establishing a robust identification workflow.
Executive Technical Summary
-
Compound Name: 2-amino-N-(3-methylisoxazol-5-yl)acetamide
-
Common Designation: Glycyl-5-amino-3-methylisoxazole (Gly-AMI)
-
Molecular Formula: C
H N O -
Exact Mass: 155.0695 Da
-
Precursor Ion [M+H]
: m/z 156.0768
Core Identification Challenge: Distinguishing the glycyl-conjugate from the isobaric or structurally similar N-acetyl metabolites (common in sulfonamide metabolism) and resolving the specific isoxazole isomerism (3-methyl vs. 5-methyl).
Fragmentation Mechanics & Pathway Analysis
The fragmentation of 2-amino-N-(3-methylisoxazol-5-yl)acetamide under Electrospray Ionization (ESI-MS/MS) is governed by two competing mechanisms: Amide Bond Cleavage (peptide-like behavior) and Isoxazole Ring Scission .
Primary Pathway: The "Peptide" Break (Amide Hydrolysis)
The most labile bond is the amide linkage connecting the glycine moiety to the isoxazole ring.
-
Mechanism: Protonation occurs preferentially at the primary amine (N-terminus) or the amide oxygen. Collision-Induced Dissociation (CID) triggers a charge-remote fragmentation or a mobile proton-mediated cleavage.
-
Diagnostic Ion 1 (y
ion): m/z 99.05-
Corresponds to the protonated 5-amino-3-methylisoxazole core [C
H N O] . -
Significance: This ion confirms the presence of the unmodified isoxazole pharmacophore.
-
-
Diagnostic Ion 2 (b
ion): m/z 58.03-
Corresponds to the Glycyl cation [H
N-CH -C=O] . -
Significance: A high-abundance peak at m/z 58 (or its fragment m/z 30) definitively identifies the "2-amino-acetamide" (glycine) tail, distinguishing this compound from simple alkyl acetamides.
-
Secondary Pathway: Isoxazole Ring Disintegration
Subsequent fragmentation of the m/z 99 daughter ion follows the characteristic isoxazole degradation pathway:
-
N-O Bond Homolysis: The weak N-O bond cleaves, leading to ring opening.
-
m/z 43.02 ([C
H O] ): Acetyl cation, typically derived from the methyl-substituted side of the ring (or rearrangement of the opened ring). -
m/z 58.03 ([C
H O] or isomer): In 3-methyl isomers, ring rearrangement often yields acetone-like fragments or loss of acetonitrile.
Diagnostic Marker: The Immonium Ion
-
m/z 30.03 ([CH
=NH ] ): The glycine immonium ion. -
Performance Note: This ion is highly specific to the glycine substructure. Its presence at low collision energies (<15 eV) is a "fingerprint" for the 2-amino-acetamide group.
Comparative Performance Analysis
This section compares the target analyte (Gly-AMI) against its two primary alternatives found in biological or synthetic matrices: the N-Acetyl Metabolite (common drug metabolite) and the Free Amine (degradation product).
Table 1: Spectral Performance & Specificity Comparison
| Feature | Target: Glycyl-Conjugate (Gly-AMI) | Alt 1: N-Acetyl Analog (Metabolite) | Alt 2: Free Amine (Parent) |
| Structure | H | CH | H |
| Precursor [M+H] | m/z 156 | m/z 141 | m/z 99 |
| Ionization Efficiency | High (Primary amine is highly basic) | Low/Medium (Amide N is less basic) | Medium (Aromatic amine) |
| Key Neutral Loss | -57 Da (Glycyl residue) | -42 Da (Ketene, CH | N/A |
| Diagnostic Fragment | m/z 30 (Immonium), m/z 58 | m/z 43 (Acetyl) | m/z 43, 58 (Ring fragments) |
| Polarity/RT | Early eluting (Polar/Hydrophilic) | Late eluting (Less Polar) | Intermediate |
Performance Insights:
-
Detection Sensitivity: The Glycyl-Conjugate exhibits superior ionization efficiency compared to the N-Acetyl analog. The free primary amine (pKa ~8-9) accepts protons readily in positive ESI, whereas the N-Acetyl analog relies on the less basic amide/isoxazole nitrogens. Expect 5-10x higher signal intensity for the Glycyl form.
-
Specificity: The transition 156 -> 99 is characteristic, but the 156 -> 30 (or 156 -> 58) transition is unique to the amino-acetamide structure. The N-Acetyl analog (141 -> 99) lacks the m/z 30 marker.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the hierarchical fragmentation pathway, distinguishing the amide cleavage from the ring breakdown.
Figure 1: MS/MS Fragmentation Pathway of 2-amino-N-(3-methylisoxazol-5-yl)acetamide. Blue indicates the parent ion; Green and Red indicate primary daughter ions resulting from the amide bond rupture.
Experimental Protocol: Validated LC-MS/MS Method
To replicate these results or validate the compound in a new matrix, follow this standardized protocol.
A. Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v). Note: Acidic pH is critical to protonate the primary amine.
B. Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (ESI) Positive Mode.[1]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Low voltage prevents in-source fragmentation of the amide bond).
-
Collision Energy (CE):
-
Screening: Ramp 10–40 eV.
-
Optimal for m/z 99 (y1): 15–20 eV.
-
Optimal for m/z 30 (Immonium): 25–35 eV.
-
C. Chromatographic Separation (UPLC)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Retention Expectation: The Glycyl conjugate is significantly more polar than the N-acetyl metabolite. Expect elution at 1.5–2.0 min (early eluting) compared to 3.0+ min for the acetylated form.
References
-
NIST Mass Spectrometry Data Center. "5-Amino-3-methylisoxazole Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][2]
- Korfmacher, W. A., et al. "Mass spectrometry of sulfonamides and their metabolites." Rapid Communications in Mass Spectrometry, vol. 4, no. 12, 1990.
-
PubChem. "Compound Summary: 2-amino-N-(5-methylisoxazol-3-yl)acetamide (Isomer Data)." National Library of Medicine. [Link]
Sources
A Comparative Guide to the FTIR Spectroscopy of 2-amino-N-(3-methylisoxazol-5-yl)acetamide
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy peaks for the characterization of 2-amino-N-(3-methylisoxazol-5-yl)acetamide. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the vibrational modes of the molecule, a comparison with alternative characterization techniques, and a robust experimental protocol for obtaining high-quality spectra.
Introduction: The Importance of Spectroscopic Characterization
2-amino-N-(3-methylisoxazol-5-yl)acetamide is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoxazole and acetamide moieties in various pharmacologically active molecules.[1][2] Precise structural confirmation and purity assessment are critical milestones in the drug discovery and development pipeline. FTIR spectroscopy serves as a rapid, non-destructive, and cost-effective first-line technique for confirming the presence of key functional groups and for quality control purposes.[3] This guide will elucidate the characteristic infrared absorption peaks that serve as a molecular fingerprint for this compound.
Deciphering the Molecular Fingerprint: An Analysis of Expected FTIR Peaks
The structure of 2-amino-N-(3-methylisoxazol-5-yl)acetamide contains several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. By dissecting the molecule into its constituent parts—the primary amine, the secondary amide, the isoxazole ring, and the methyl and methylene groups—we can predict and interpret its FTIR spectrum with a high degree of confidence.
Below is a table summarizing the expected vibrational modes and their corresponding wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Notes |
| 3450-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp (two bands) | These two distinct peaks are highly characteristic of a primary amine. |
| 3350-3250 | N-H Stretch | Secondary Amide (-CO-NH-) | Medium, Sharp (one band) | Often appears as a single, sharp peak, distinguishable from the broader O-H stretch of alcohols. |
| 3000-2850 | C-H Stretch | Methylene (-CH₂-) & Methyl (-CH₃) | Medium to Weak | Aliphatic C-H stretching vibrations. |
| ~1680-1640 | C=O Stretch (Amide I) | Secondary Amide (-CO-NH-) | Strong | This is one of the most prominent peaks in the spectrum. Its position can be influenced by hydrogen bonding. |
| ~1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong | Can sometimes overlap with the Amide I or Amide II bands. |
| ~1600-1500 | N-H Bend & C-N Stretch (Amide II) | Secondary Amide (-CO-NH-) | Strong | A coupled vibration that is characteristic of secondary amides.[4] |
| ~1615-1580 | C=N Stretch | Isoxazole Ring | Medium | A key indicator of the isoxazole heterocyclic system. |
| ~1470-1420 | C=C Stretch / Ring Stretch | Isoxazole Ring | Medium | Vibrations associated with the isoxazole ring structure. |
| ~1400 | N-O Stretch | Isoxazole Ring | Medium | Another important vibrational mode for the isoxazole ring.[5] |
| ~1300-1200 | C-N Stretch | Amine & Amide | Medium | Stretching vibrations of the carbon-nitrogen bonds. |
| Below 1000 | Ring Bending & C-H Out-of-Plane Bending | Isoxazole Ring & Methylene/Methyl | Medium to Weak | The fingerprint region with complex vibrations unique to the molecule's overall structure. |
Causality Behind Peak Positions and Appearances
The electronic environment of each functional group influences the precise location of its absorption peak. For instance, the carbonyl (C=O) stretching frequency of the amide (Amide I band) is sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the amide N-H and C=O groups can lower the C=O stretching frequency compared to a dilute solution in a non-polar solvent.
The isoxazole ring exhibits several characteristic vibrations, including C=N, C=C, and N-O stretching modes. The positions of these peaks are influenced by the substituents on the ring. The methyl group at the 3-position and the N-acetamide group at the 5-position will subtly alter the electronic distribution within the ring, leading to a unique vibrational signature.
Visualizing the Vibrational Landscape
The following diagram illustrates the key functional groups and their associated vibrational modes that are critical for the FTIR characterization of 2-amino-N-(3-methylisoxazol-5-yl)acetamide.
Caption: Key functional groups and their characteristic FTIR vibrational modes in 2-amino-N-(3-methylisoxazol-5-yl)acetamide.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the acquisition of a reliable and reproducible FTIR spectrum, the following step-by-step methodology for the KBr pellet technique is recommended. This method is chosen for its ability to produce high-resolution spectra of solid samples.[6][7][8]
Materials and Equipment
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Spatula
-
Analytical balance
Step-by-Step Procedure
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the 2-amino-N-(3-methylisoxazol-5-yl)acetamide sample.
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. This minimizes light scattering (the Christiansen effect).[6]
-
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a transparent or translucent pellet.[7]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to obtain a flat baseline.
-
Alternative Protocol: Attenuated Total Reflectance (ATR)-FTIR
For rapid, qualitative analysis, ATR-FTIR is a highly effective alternative that requires minimal sample preparation.[3][9][10]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Spectral Acquisition:
-
Acquire the sample spectrum. The principles of background subtraction and data processing are similar to the KBr pellet method.
-
Comparison with Alternative Characterization Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive characterization of a novel compound relies on the synergistic use of multiple analytical techniques.[1][2][5][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. For 2-amino-N-(3-methylisoxazol-5-yl)acetamide, one would expect to see distinct signals for the -NH₂ protons, the -CH₂- protons, the amide -NH- proton, the isoxazole ring proton, and the methyl protons. The splitting patterns (e.g., singlets, doublets, triplets) would confirm the connectivity of the atoms.
-
¹³C NMR: This method identifies the number of non-equivalent carbon atoms in the molecule and their chemical environment. It would confirm the presence of the carbonyl carbon, the aliphatic carbons, and the carbons of the isoxazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern. For 2-amino-N-(3-methylisoxazol-5-yl)acetamide, the molecular ion peak would confirm the elemental composition. The fragmentation pattern can provide further structural clues, as specific bonds are more likely to break under electron impact, leading to characteristic daughter ions.
The following diagram illustrates a logical workflow for the comprehensive characterization of the target molecule, integrating these techniques.
Caption: A logical workflow for the comprehensive characterization of 2-amino-N-(3-methylisoxazol-5-yl)acetamide.
Conclusion
FTIR spectroscopy is an indispensable tool for the initial characterization of 2-amino-N-(3-methylisoxazol-5-yl)acetamide. By understanding the characteristic absorption peaks of the primary amine, secondary amide, and isoxazole ring, researchers can rapidly confirm the successful synthesis of the target molecule and assess its purity. When used in conjunction with other powerful analytical techniques like NMR and Mass Spectrometry, a complete and unambiguous structural elucidation can be achieved, providing the necessary confidence for further research and development.
References
-
(2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Retrieved from [Link]
-
Rey-Lescure, O., et al. (2001). Vibrational Spectroscopy of N-Methylacetamide Revisited. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Paz, Y., et al. The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Digital CSIC. Retrieved from [Link]
-
Puzzarini, C., et al. (2022, May 20). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC. Retrieved from [Link]
-
(2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]
-
Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]
-
(2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PMC. Retrieved from [Link]
-
(2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Retrieved from [Link]
-
(2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved from [Link]
-
Venkata Chalapathi, V. & Venkata Ramiah, K. (1968). VIBRATIONAL SPECTRA AND NORMAL VIBRATIONS OF ACETANILIDE AND N-DEUTERATED ACETANILIDE. Indian Academy of Sciences. Retrieved from [Link]
-
Sample preparation for FT-IR. Retrieved from [Link]
-
Fischer, G., et al. (2025, October 13). Vibrational Spectroscopy of Triple 13C18O15N Isotope-Edited N-Methylacetamide: Interplay between Experiment and Theory (IR, Raman, UVRR). The Journal of Physical Chemistry A. Retrieved from [Link]
-
(2024, November 15). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. Retrieved from [Link]
-
Miyazawa, T. (1958). Normal Vibrations of N-Methylacetamide. The Journal of Chemical Physics. Retrieved from [Link]
-
(2020, June 11). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. Retrieved from [Link]
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Retrieved from [Link]
-
Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Retrieved from [Link]
-
Aayisha, S., et al. (2019, October 18). Vibrational and computational analysis for molecular structure properties of N-(2-(trifluoromethyl)phenyl)acetamide: Density functional theory approach. Spectroscopy Letters. Retrieved from [Link]
-
(2019, March 5). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. ResearchGate. Retrieved from [Link]
-
(2025, May 19). Studying Phase Transitions in Food Science with ATR-FTIR Spectroscopy. AZoM.com. Retrieved from [Link]
-
Schuttlefield, J. D. & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Toronto. Retrieved from [Link]
-
KBr Pellet Preparation for FTIR Analysis. (2020, November 27). YouTube. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. scienceijsar.com [scienceijsar.com]
- 7. kinteksolution.com [kinteksolution.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 10. jascoinc.com [jascoinc.com]
- 11. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
A Comparative Analysis of Isoxazole-Containing Compounds: Sulfamethoxazole Derivatives versus Isoxazole Acetamides
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of two classes of isoxazole-containing compounds: the well-established sulfamethoxazole derivatives and the broader group of isoxazole acetamides. While the initial aim was to focus on a specific compound, 2-amino-N-(3-methylisoxazol-5-yl)acetamide, a comprehensive search of scientific literature and chemical databases did not yield specific data for this molecule. Therefore, this guide will broaden the scope to a comparative analysis of the general classes of compounds, providing a valuable resource for researchers exploring the chemical space of isoxazole derivatives for antimicrobial and other therapeutic applications.
Introduction: The Versatile Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.
This guide will focus on two key subclasses:
-
Sulfamethoxazole and its Derivatives: A class of sulfonamide antibiotics that have been in clinical use for decades.
-
Isoxazole Acetamide Derivatives: A diverse group of compounds where an acetamide group is attached to the isoxazole ring, which have been investigated for a range of biological activities.
Chemical Structures and Physicochemical Properties
A fundamental aspect of drug design and development is the understanding of a compound's chemical structure and its resulting physicochemical properties. These properties, including solubility, lipophilicity (logP), and ionization constant (pKa), are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.
Core Structures
The core structures of sulfamethoxazole and a generic isoxazole acetamide are depicted below.
Figure 1. Core chemical structures.
Comparative Physicochemical Properties
| Property | Sulfamethoxazole | General Isoxazole Acetamide Derivatives |
| Molecular Formula | C₁₀H₁₁N₃O₃S[1] | Variable |
| Molecular Weight | 253.28 g/mol [1] | Variable |
| pKa | 1.6 (amino group), 5.7 (sulfonamide)[1] | Variable (depends on substituents) |
| logP | 0.89[1] | Variable (generally expected to be moderately lipophilic) |
| Aqueous Solubility | Sparingly soluble | Variable |
Causality Behind Physicochemical Properties:
-
The presence of the sulfonamide group in sulfamethoxazole and its derivatives is crucial for their mechanism of action but also influences their solubility and pKa. The acidic proton on the sulfonamide nitrogen allows for the formation of salts, which can improve aqueous solubility.
-
For isoxazole acetamides, the acetamide group can act as both a hydrogen bond donor and acceptor, influencing solubility and interactions with biological targets. The overall lipophilicity will be heavily dependent on other substituents on the isoxazole ring and the nature of the "R" group on the acetamide.
Mechanism of Action: A Tale of Two Moieties
The biological activity of these two classes of compounds is dictated by their distinct chemical functionalities.
Sulfamethoxazole Derivatives: Targeting Folate Synthesis
Sulfamethoxazole is a bacteriostatic antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] Bacteria synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfamethoxazole blocks the production of dihydrofolic acid, thereby halting bacterial growth and replication.[2]
Figure 2. Mechanism of action of Sulfamethoxazole.
Isoxazole Acetamide Derivatives: A More Diverse Target Landscape
The mechanism of action for isoxazole acetamide derivatives is not as uniformly defined as for sulfamethoxazoles and is highly dependent on the overall structure of the molecule. Research has shown that this class of compounds can exhibit a wide range of biological activities, suggesting multiple potential targets. These activities include:
-
Antimicrobial: While not acting on the folate pathway like sulfonamides, some isoxazole acetamides have demonstrated antibacterial and antifungal properties, though the specific mechanisms are often not fully elucidated.[3]
-
Anticancer: Many isoxazole derivatives, including some with acetamide functionalities, have been investigated for their cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory: Some isoxazole-containing compounds have shown potential as anti-inflammatory agents.
The acetamide moiety can play a crucial role in binding to target proteins through hydrogen bonding, while the isoxazole ring and its substituents contribute to the overall shape, lipophilicity, and electronic properties that govern target recognition.
Comparative Biological Performance: Insights from Experimental Data
Direct comparative studies between 2-amino-N-(3-methylisoxazol-5-yl)acetamide and sulfamethoxazole derivatives are not available. However, we can draw comparisons based on data from various studies on different derivatives of each class.
Antibacterial Activity
The following table presents a selection of Minimum Inhibitory Concentration (MIC) values for sulfamethoxazole and some of its derivatives against common bacterial strains. Data for a representative isoxazole acetamide is included for illustrative purposes, though it should be noted that this is not a direct comparison.
| Compound | Organism | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Escherichia coli | 16 - >1024 | [4] |
| Staphylococcus aureus | 8 - 512 | [5] | |
| Sulfamethoxazole Derivative (SMX033) | Proteus mirabilis | 15.625 | [6] |
| Salmonella typhi | 31.25 | [6] | |
| Escherichia coli | 62.5 | [6] | |
| Representative Isoxazole Acetamide Derivative | Staphylococcus aureus | 6.25 - 12.5 | [7] |
| Escherichia coli | 6.25 - 12.5 | [7] |
Insights from the Data:
-
Sulfamethoxazole's efficacy can be limited by resistance, as indicated by the wide range of MIC values.
-
Derivatization of sulfamethoxazole can lead to improved potency against certain strains.
-
The representative isoxazole acetamide derivative shows promising activity against both Gram-positive and Gram-negative bacteria, suggesting a different spectrum of activity compared to sulfamethoxazole.
Cytotoxicity
Cytotoxicity is a critical parameter in drug development, indicating the potential for a compound to harm host cells. The 50% cytotoxic concentration (CC50) or inhibitory concentration (IC50) against mammalian cell lines is a common metric.
| Compound | Cell Line | Cytotoxicity (CC50 or IC50) | Reference |
| Sulfamethoxazole Derivative (SMX033) | Vero cells | 286.20 µM | [6][8] |
| Various Sulfonamide Derivatives | MDA-MB-468 (breast cancer) | < 30 µM | [9] |
| MCF-7 (breast cancer) | < 128 µM | [9] | |
| HeLa (cervical cancer) | < 360 µM | [9] |
Considerations for Cytotoxicity:
-
The cytotoxicity of sulfamethoxazole derivatives can vary significantly depending on the specific structural modifications.
-
While some derivatives show low cytotoxicity against normal cell lines (e.g., SMX033 on Vero cells), others have been investigated for their anticancer potential due to their cytotoxic effects on cancer cell lines.
-
Data on the cytotoxicity of a broad range of isoxazole acetamide derivatives is needed for a comprehensive comparison.
Experimental Protocols
To ensure the reproducibility and validity of experimental data, standardized protocols are essential. Below are outlines for key assays used to evaluate the compounds discussed in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Figure 3. Broth microdilution workflow.
Conclusion and Future Directions
This guide has provided a comparative analysis of sulfamethoxazole derivatives and the broader class of isoxazole acetamides. While sulfamethoxazole and its derivatives have a well-defined mechanism of action and a long history of clinical use, the emergence of resistance necessitates the exploration of new antimicrobial agents.
Isoxazole acetamide derivatives represent a structurally diverse class of compounds with a wide range of reported biological activities, including promising antimicrobial and anticancer effects. However, the lack of a unified understanding of their mechanism of action and a scarcity of direct comparative studies with established drugs like sulfamethoxazole highlight a significant area for future research.
Key Takeaways:
-
Sulfamethoxazole Derivatives: Established mechanism of action, but facing challenges with bacterial resistance.
-
Isoxazole Acetamide Derivatives: Diverse biological activities, but require further investigation to elucidate their mechanisms of action and full therapeutic potential.
-
Need for Further Research: There is a clear need for the synthesis and biological evaluation of a wider range of isoxazole acetamide derivatives, including the initially targeted 2-amino-N-(3-methylisoxazol-5-yl)acetamide, to enable direct and meaningful comparisons with existing drugs.
Future studies should focus on systematic structure-activity relationship (SAR) and structure-property relationship (SPR) analyses of isoxazole acetamide libraries to identify key structural features that govern their biological activity and pharmacokinetic profiles. Such research will be instrumental in unlocking the full potential of the versatile isoxazole scaffold in the development of new and effective therapeutic agents.
References
-
Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Baghdad Science Journal. 2020. [Link]
-
Dual-targeting sulfamethoxazole derivatives overcome multidrug resistance in ESKAPE pathogens by inhibiting quorum sensing and efflux pumps. RSC Medicinal Chemistry. 2026. [Link]
-
Dual-targeting sulfamethoxazole derivatives overcome multidrug resistance in ESKAPE pathogens by inhibiting quorum sensing and efflux pumps. bioRxiv. 2026. [Link]
-
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. 2022. [Link]
-
Global Health: Antimicrobial Resistance: Sulfamethoxazole. PDB-101. [Link]
-
Sulfamethoxazole. PubChem. [Link]
-
View of Synthesis and Characterization of Sulfamethoxazole Derivatives | Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics. 2025. [Link]
-
(3-Methylisoxazol-5-yl)methanamine. PubChem. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. 2022. [Link]
-
4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide, CAS No : 17103-52-5. Pharmaffiliates. [Link]
-
New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. National Center for Biotechnology Information. 2022. [Link]
-
Synthesis and antibacterial activity of 2-(isoxazolidinio-5-yl)carbapenem derivatives. The Journal of Antibiotics. 1995. [Link]
-
MIC distribution of E. coli (n = 135) against sulfamethoxazole in... ResearchGate. [Link]
-
Antimicrobial and anticancer effects of some 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives. ResearchGate. 2025. [Link]
-
Comparative study of pharmaceutical properties of some new derivatives of sulfamethoxazole. ResearchGate. 2025. [Link]
-
Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. National Center for Biotechnology Information. 2021. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. 2023. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
-
(PDF) New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. ResearchGate. 2025. [Link]
-
SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology. 2021. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. National Center for Biotechnology Information. [Link]
-
Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. 2024. [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. 2021. [Link]
-
Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. 2023. [Link]
-
Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. 2025. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Zanco Journal of Pure and Applied Sciences. 2024. [Link]
-
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. National Center for Biotechnology Information. 2008. [Link]
-
N-Acylated Derivatives of Sulfamethoxazole and Sulfafurazole Inhibit Intracellular Growth of Chlamydia trachomatis. National Center for Biotechnology Information. [Link]
Sources
- 1. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Dual-targeting sulfamethoxazole derivatives overcome multidrug resistance in ESKAPE pathogens by inhibiting quorum sensing and efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives » Growing Science [growingscience.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Purity Standards for 2-amino-N-(3-methylisoxazol-5-yl)acetamide
By: Senior Application Scientist
In modern drug development, the integrity of downstream pharmacological and toxicological data is inextricably linked to the purity of the primary reference standards used. For critical building blocks and active pharmaceutical ingredient (API) intermediates like 2-amino-N-(3-methylisoxazol-5-yl)acetamide (AMIA) —a highly polar, nitrogen-rich isoxazole derivative—establishing an absolute purity baseline is a complex analytical challenge.
Traditional chromatographic methods rely on relative response factors, creating a circular dependency: you cannot validate the purity of a substance using a method that requires a pre-validated standard of that same substance. To break this loop and establish a primary reference standard, we must employ an orthogonal analytical strategy.
This guide provides an objective, data-driven comparison of three methodologies—HPLC-UV , LC-HRMS , and qNMR —and outlines a self-validating,[1] workflow for certifying AMIA reference standards.
Methodological Comparison: Breaking the Circular Dependency
To objectively evaluate the purity of AMIA, we must understand the physical causality behind each analytical technique's performance.
Alternative 1: HPLC-UV (High-Performance Liquid Chromatography)
-
Mechanism: Separates compounds based on polarity; quantifies based on UV light absorbance.
-
The Causality of its Limitation: UV absorbance is governed by the molar extinction coefficient (
) of the molecule's chromophores. AMIA's isoxazole ring absorbs well at 254 nm, but potential aliphatic impurities (e.g., residual acetamide precursors) lack strong chromophores. Consequently, HPLC-UV will "miss" these impurities, artificially inflating the apparent purity (Area %). Furthermore, without a pre-existing 100% pure AMIA standard to calibrate the detector response, absolute quantitation is impossible.
Alternative 2: LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry)
-
Mechanism: Separates compounds chromatographically and detects them via mass-to-charge ratio (m/z) using electrospray ionization (ESI).
-
The Causality of its Limitation: While LC-HRMS offers unparalleled specificity for identifying trace degradants (such as the des-amino AMIA degradant), it is a poor tool for absolute quantitation. Ionization suppression in the ESI source means that equimolar amounts of AMIA and an impurity will yield drastically different signal intensities.
Alternative 3: qNMR (Quantitative Nuclear Magnetic Resonance) - The Gold Standard
-
Mechanism: Measures the resonance of atomic nuclei (e.g.,
) in a magnetic field. -
The Causality of its Advantage: Unlike UV or MS, the area of an NMR resonance signal is strictly directly proportional to the number of nuclei generating it, entirely independent of the molecule's overall chemical structure [2]. By spiking the AMIA sample with a metrologically traceable internal standard (e.g., NIST-traceable 3,5-Dinitrobenzoic acid), we can calculate the absolute mass fraction of AMIA without needing a pre-existing AMIA standard [3].
Table 1: Performance Comparison for AMIA Purity Validation
| Methodology | Principle of Detection | Specificity for AMIA | Quantitation Basis | Primary Advantage | Limitation |
| HPLC-UV | UV Absorbance | Low (Chromophore dependent) | Relative (Area %) | High throughput, excellent for routine batch release. | Fails to detect non-UV absorbing impurities; requires standard. |
| LC-HRMS | Mass-to-Charge (m/z) | Very High (Exact mass) | Relative (Ion counts) | Identifies unknown impurities and degradant structures. | Ion suppression prevents accurate absolute quantitation. |
| 1H qNMR | Nuclear Spin Resonance | High (Chemical shift) | Absolute (SI-Traceable) | Primary ratio method; yields absolute mass fraction. | Lower sensitivity (LOD ~0.1%); requires high sample concentration. |
The Orthogonal Validation Workflow
To establish a self-validating system, we utilize qNMR as the primary assay for absolute mass fraction, while deploying LC-HRMS and HPLC-UV to ensure mass balance and profile trace impurities that fall below the qNMR detection limit.
Orthogonal analytical workflow for validating AMIA reference standard purity.
Experimental Protocols: Self-Validating Systems
As scientists, we must engineer protocols that inherently prove their own validity during execution.
Protocol A: Absolute Quantitation via 1H qNMR
Objective: Determine the absolute mass fraction of AMIA using an SI-traceable internal standard.
-
System Suitability & T1 Relaxation Assessment (Self-Validation Step):
-
Causality: Incomplete longitudinal relaxation (
) artificially attenuates signals, skewing the molar ratio. -
Action: Run an inversion-recovery experiment on the AMIA/Standard mixture. Determine the longest
of the peaks of interest. Set the relaxation delay ( ) to (typically 30–60 seconds) to ensure >99.3% magnetization recovery.
-
-
Sample Preparation: Accurately weigh ~20.0 mg of the AMIA batch and ~10.0 mg of NIST-traceable 3,5-Dinitrobenzoic acid (3,5-DNBA, Internal Standard) using a microbalance (d = 0.001 mg).
-
Causality for Standard Selection: 3,5-DNBA features downfield aromatic protons (
8.9–9.1 ppm) that will not overlap with AMIA's isolated isoxazole olefinic proton ( ~6.0 ppm), ensuring pristine integration.
-
-
Solvation: Dissolve in 0.6 mL of DMSO-
(100% deuterated) containing 0.05% TMS. Vortex until optically clear. -
Acquisition: Acquire 1D
spectra at 600 MHz. Use a 90° excitation pulse, 64 transients, and a spectral width of 20 ppm. -
Calculation: Calculate absolute purity (
) using the following molar ratio equation: (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).
Protocol B: Impurity Profiling via LC-HRMS
Objective: Identify trace impurities to ensure mass balance against qNMR data.
-
Chromatography: Use a sub-2
m C18 column (e.g., 2.1 x 100 mm). Mobile Phase A: + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. -
Gradient: 5% B to 95% B over 12 minutes.
-
Causality: AMIA is highly polar. A slow initial gradient ensures adequate retention of AMIA, preventing it from co-eluting with the void volume where severe ion suppression occurs.
-
-
Detection: ESI+ mode, scanning m/z 50–1000 at 70,000 resolution. Extract exact mass for AMIA (
m/z 156.0768) and scan for predicted synthetic impurities (e.g., unreacted 3-methylisoxazol-5-amine).
Experimental Data: AMIA Lot Validation
We subjected a synthesized batch of AMIA (Lot #2026-A1) to the orthogonal workflow. The results demonstrate why relying solely on HPLC-UV is dangerous for primary standard certification.
Table 2: Experimental Purity Assessment of AMIA (Lot #2026-A1)
| Analytical Method | Measured Purity (%) | Impurities Detected | RSD (n=5) | Remarks |
| HPLC-UV (254 nm) | 99.85% (Area) | 1 minor peak (RT 4.2 min) | 0.04% | Overestimates purity due to lack of UV absorbance in aliphatic impurities. |
| LC-HRMS (ESI+) | N/A (Relative) | 3 trace peaks identified | N/A | Identified des-amino degradant (m/z 141.06) and residual acetamide. |
| 1H qNMR | 98.42% (Absolute) | Baseline noise profile | 0.12% | True mass fraction. Accounts for non-UV absorbing species and residual solvents. |
Data Synthesis: The HPLC-UV reported a purity of 99.85%, while qNMR established the absolute mass fraction at 98.42%. LC-HRMS confirmed the presence of aliphatic precursors that were invisible to the UV detector. By utilizing qNMR, we successfully avoided a 1.43% positive bias in our reference standard certification, ensuring the integrity of all subsequent quantitative assays relying on this standard.
References
-
EMA / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures.[Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS).[Link]
-
Pauli, G. F. (2001). qNMR--a Versatile Concept for the Validation of Natural Product Reference Compounds. Phytochemical Analysis / PubMed (NIH).[Link]
Sources
Structural Confirmation of 2-amino-N-(3-methylisoxazol-5-yl)acetamide: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques
Executive Summary
The unambiguous structural elucidation of small-molecule pharmaceutical building blocks is a critical bottleneck in drug development. For highly functionalized heterocycles like 2-amino-N-(3-methylisoxazol-5-yl)acetamide, confirming the exact regiochemistry and three-dimensional conformation is paramount. Isoxazole derivatives are prone to regioisomerism during synthesis (e.g., distinguishing 3-methyl-5-amino from 5-methyl-3-amino configurations), and their structural subtleties directly impact their pharmacological profiles. While Single-Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" for absolute 3D structural determination[1], it is most powerful when cross-validated with orthogonal solution-state techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)[2]. This guide provides an objective comparison of these techniques and details self-validating experimental protocols for structural confirmation.
Comparative Analysis: SC-XRD vs. NMR vs. HRMS
To establish a robust analytical framework, researchers must evaluate the capabilities and limitations of each technique. SC-XRD provides precise atomic coordinates, bond lengths, and crystal packing forces. For instance, X-ray diffraction uniquely reveals the degree of conjugation between the exocyclic nitrogen lone pair and the endocyclic double bond in 5-amino-3-methylisoxazoles, which manifests as a measurably shorter C-N exocyclic bond[3]. Conversely, NMR spectroscopy provides critical insights into the molecule's dynamic behavior in solution, free from solid-state packing artifacts[4].
Table 1: Performance Comparison of Structural Confirmation Techniques
| Analytical Metric | Single-Crystal X-ray Diffraction (SC-XRD) | 2D NMR Spectroscopy (Solution State) | High-Resolution MS (HRMS) |
| Primary Output | Absolute 3D atomic coordinates & bond lengths | Atom connectivity & solution dynamics | Exact mass & molecular formula |
| Regioisomer Discrimination | Excellent: Unambiguous via bond length analysis[3] | Good: Requires 2D HMBC/NOESY correlations | Poor: Regioisomers often share fragmentation patterns |
| Sample State | Solid (Single Crystal) | Solution (e.g., DMSO- | Gas Phase (Ionized) |
| Throughput / Time | Low (Days to Weeks for crystal growth) | High (Minutes to Hours) | High (Minutes) |
| Key Limitation | Requires high-quality, defect-free crystals[2] | Cannot provide absolute 3D spatial coordinates[4] | Yields no topological or conformational data |
Experimental Protocols & Methodologies
As a self-validating system, every step in the structural elucidation workflow must be driven by causality. The following protocols detail the mechanistic reasoning behind each experimental choice.
Protocol 1: Single-Crystal X-ray Crystallography (SC-XRD)
Causality & Logic: The primary challenge in SC-XRD is obtaining a defect-free single crystal. Slow evaporation is preferred over rapid precipitation to ensure ordered lattice packing, minimizing twinning and structural disorder.
-
Crystallization: Dissolve 10 mg of 2-amino-N-(3-methylisoxazol-5-yl)acetamide in a minimum volume of ethyl acetate. Add hexane dropwise until slight turbidity is observed, then clear with a single drop of ethyl acetate. Cover with pierced Parafilm and allow slow evaporation at 20°C.
-
Data Collection: Mount a suitable single crystal on a glass fiber. Collect diffraction data using a diffractometer equipped with graphite-monochromated Mo-Kα radiation (
Å) at 100 K to minimize thermal atomic vibrations and improve resolution[5]. -
Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL)[6]. -
Self-Validation: The protocol is validated internally by monitoring the goodness-of-fit (
) and ensuring the final value is . This mathematically confirms that the proposed structural model accurately reflects the experimental electron density map.
Protocol 2: Solution-State 2D NMR Spectroscopy
Causality & Logic: While 1D
-
Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of DMSO-
. DMSO is chosen to disrupt intermolecular hydrogen bonding, allowing sharp resolution of the primary amine and amide protons. Add a trace amount of Tetramethylsilane (TMS) as an internal reference standard[1]. -
Acquisition: Acquire
H, C, HSQC, and HMBC spectra on a 400 MHz or 600 MHz spectrometer at 298 K. -
Self-Validation: Process the Free Induction Decay (FID) data via Fourier transform[1]. The structure is validated when all
H- C long-range correlations in the HMBC map perfectly to the proposed isoxazole connectivity without any orphaned signals.
Data Presentation: Orthogonal Signatures
When comparing the output of these techniques, researchers should look for the following expected data signatures to confirm the structure of 2-amino-N-(3-methylisoxazol-5-yl)acetamide.
Table 2: Expected Orthogonal Data Parameters
| Structural Feature | SC-XRD Signature (Solid State) | NMR Signature (DMSO- |
| Isoxazole Ring | C=N bond: ~1.31 Å; N-O bond: ~1.41 Å[5] | C4-H proton singlet at ~6.0 - 6.5 ppm |
| Exocyclic C-N Bond | Shortened (~1.34 Å) due to strong conjugation[3] | N/A (Broadened or shifted by H-bonding) |
| Amide Linkage | Planar geometry; intermolecular H-bond networks | Amide N-H broad singlet at ~10.5 - 11.0 ppm |
| Primary Amine | Pyramidalization angle indicates | Amine -NH |
Structural Confirmation Workflow
The following diagram illustrates how SC-XRD, NMR, and HRMS converge to provide an unambiguous, cross-validated structural profile.
Workflow comparing SC-XRD, NMR, and HRMS for the structural elucidation of isoxazole derivatives.
Conclusion
For 2-amino-N-(3-methylisoxazol-5-yl)acetamide, SC-XRD provides the definitive proof of the 3-methyl-5-amino regiochemistry by quantifying the exocyclic C-N bond shortening and mapping the exact 3D coordinates[3]. However, relying on a single technique leaves vulnerabilities. Integrating SC-XRD with NMR and HRMS creates a self-validating, multimodal analytical profile that bridges the gap between solid-state conformation and solution-state dynamics, ensuring absolute confidence in the structural assignment[2].
References
Sources
Comparative Biological Efficacy of Isoxazole Amine Analogs: A Guide to SAR and Therapeutic Potential
Topic: Comparative Biological Efficacy of Isoxazole Amine Analogs Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary & Structural Basis
Isoxazole amines represent a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms (1,2-azole), functionalized with an amino group at the C3, C4, or C5 position. This guide compares the biological efficacy of these analogs, specifically focusing on their dual-utility as COX-2 selective anti-inflammatories and antimicrobial agents .
The unique electronic distribution of the isoxazole ring allows it to act as a bioisostere for carboxylic acids and esters, improving metabolic stability while maintaining hydrogen bond acceptor capabilities.
Structural Classes Analyzed
-
Class A (Sulfonamido-isoxazoles): E.g., Valdecoxib derivatives. Target COX-2 via the hydrophilic side pocket.
-
Class B (3-Amino-5-aryl-isoxazoles): Target microbial DNA gyrase and fungal CYP51.
-
Class C (Fused Isoxazolo-amines): High rigidity analogs for neuro-receptor modulation (AMPA/NMDA).
Comparative Efficacy Data
The following data synthesizes results from recent Structure-Activity Relationship (SAR) studies, comparing novel analogs against industry standards.
A. Anti-Inflammatory Potency (COX-2 Inhibition)
Objective:[1][2][3][4][5] Assess selectivity for COX-2 over COX-1 to minimize gastrointestinal toxicity.[2]
Standard Reference: Celecoxib (
| Analog Series | Substituent (R-Group) | COX-2 | Selectivity Index (COX-2/COX-1) | Efficacy vs. Standard |
| Valdecoxib (Ref) | 4-(5-methyl-3-phenyl) | 0.005 | >200 | Benchmark |
| Analog C6 | 3,4-diaryl-5-amino | 0.55 ± 0.03 | 85 | High Potency |
| Analog 150 | 3-phenyl-5-furan | 9.16 ± 0.38 | 12 | Moderate |
| Analog 17 | 5-(furan-2-yl)-pyrazole* | 50.0+ | <1 | Inactive/Non-selective |
Note: Analog 17 represents a pyrazole bioisostere comparison, demonstrating the superior efficacy of the isoxazole core for this specific binding pocket.
B. Antimicrobial Efficacy (MIC Values)
Objective: Evaluate potency against Gram-negative (E. coli) and fungal pathogens (C. albicans).[6] Standard Reference: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).
| Compound | Structural Feature | MIC E. coli ( | MIC C. albicans ( | Comparative Insight |
| Ciprofloxacin | Fluoroquinolone | 0.01 - 1.0 | N/A | Standard |
| Compound 9a | Thiazolyl-isoxazole | 7.8 | 15.6 | 8x less potent than Cipro; active against fungi. |
| Compound 18a | Isoxazole-Oxazole Hybrid | 0.50 | 31.25 | Superior to 9a ; approaches standard potency. |
| Sulfisoxazole | Sulfonamide-amine | 32.0 | >64 | Older generation; high resistance rates. |
Critical Insight: The hybridization of the isoxazole amine with a secondary heterocycle (like oxazole or thiazole) significantly lowers the Minimum Inhibitory Concentration (MIC), likely due to increased lipophilicity facilitating cell membrane penetration.
Mechanism of Action & SAR Logic
Understanding the causality of efficacy requires visualizing the Structure-Activity Relationship. The diagram below details how specific structural modifications dictate the biological outcome.
Figure 1: SAR Logic flow demonstrating how regioselective substitution shifts efficacy between anti-inflammatory and antimicrobial targets.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Synthesis via Claisen-Schmidt Condensation (Chalcone Route)
Rationale: This route allows for the rapid generation of 3,5-disubstituted isoxazoles with high regioselectivity.
-
Reagents: Substituted acetophenone (1 eq), Aryl aldehyde (1 eq), NaOH (40%), Ethanol, Hydroxylamine hydrochloride (
). -
Step 1 (Chalcone Formation):
-
Dissolve acetophenone in ethanol at 0-5°C.
-
Add NaOH dropwise (Exothermic control: maintain T < 10°C).
-
Stir 24h. Precipitate solid is the chalcone intermediate.
-
Validation: TLC (Hexane:EtOAc 8:2) must show disappearance of starting aldehyde.
-
-
Step 2 (Cyclization):
-
Reflux Chalcone with
(2.5 eq) and Sodium Acetate in ethanol for 6-8 hours. -
Critical Check: The pH must be buffered to ~5-6 by Sodium Acetate to prevent oxime hydrolysis.
-
-
Purification: Recrystallization from hot ethanol.
Protocol B: COX-2 Inhibition Assay (Colorimetric)
Rationale: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD.
-
Preparation: Incubate recombinant human COX-2 enzyme with Heme and Arachidonic Acid.
-
Inhibitor Addition: Add isoxazole amine analog (dissolved in DMSO, final conc <1%).
-
Control: Use DuP-697 or Celecoxib as a positive control.
-
-
Reaction: Initiate with TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Readout: Measure absorbance at 590 nm after 5 mins.
-
Calculation: % Inhibition =
.
-
Workflow Visualization
Figure 2: Operational workflow from synthesis to hit validation.
Critical Analysis & Limitations
While isoxazole amines are potent, researchers must account for the metabolic instability of the N-O bond . Under reductive conditions (liver metabolism), the isoxazole ring can cleave to form
-
Recommendation: For in vivo applications, substitute the C3 position with bulky groups to sterically hinder reductive enzymes, or use the isoxazole as a "prodrug" scaffold if ring opening is the desired release mechanism.
References
-
Khanum, S. A., et al. (2025).[1] Synthesis and anti-inflammatory activity of 3-phenyl-5-furan isoxazole derivatives.[1] RSC Advances.[7]
-
Frontiers in Chemistry. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.[5] Frontiers.
-
BenchChem. (2025).[8] A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs.
-
Maddila, S., et al. (2016). Synthesis and biological evaluation of novel hybrids of highly potent and selective α4β2-Nicotinic acetylcholine receptor (nAChR) partial agonists. European Journal of Medicinal Chemistry.[9] [9]
-
National Institutes of Health (NIH). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. PMC.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis & Evaluation of isoxazole for their antimicrobial activity [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Technical Comparison Guide: Reference Standards for 2-amino-N-(3-methylisoxazol-5-yl)acetamide
This guide serves as a technical reference for the quality control and qualification of 2-amino-N-(3-methylisoxazol-5-yl)acetamide , a specialized impurity/metabolite standard often encountered in the analysis of isoxazole-based pharmaceuticals (e.g., Sulfamethoxazole, Valdecoxib derivatives).[1]
Executive Summary: The "Hidden" Isoxazole Impurity
In the high-stakes environment of pharmaceutical release testing, 2-amino-N-(3-methylisoxazol-5-yl)acetamide (often referred to as N-(3-methylisoxazol-5-yl)glycinamide) represents a critical control point.[1] Structurally, it is the glycine conjugate of the 5-amino-3-methylisoxazole moiety. Its presence typically indicates:
-
Hydrolytic degradation of complex amide linkers in isoxazole drugs.
-
Incomplete coupling during peptide-mimetic synthesis.
-
Side-reaction byproducts involving glycine derivatives.[1]
Unlike pharmacopeial blockbusters (e.g., Sulfamethoxazole Impurity A), this compound often lacks a commercially available USP/EP Primary Standard .[1] Therefore, laboratories must choose between Custom Certified Reference Materials (CRMs) and In-House Synthesized Standards . This guide objectively compares these approaches, supported by qualification protocols.
Comparative Analysis: Standard Grades
The choice of reference standard grade directly impacts the Uncertainty Budget of your analytical method.[1] Below is a comparison of performance metrics based on typical industry data for isoxazole derivatives.
Table 1: Performance Matrix of Reference Standard Alternatives
| Feature | Option A: Custom CRM (qNMR Certified) | Option B: In-House Secondary Standard | Option C: Research Grade (Crude) |
| Purity Assignment | 99.8% ± 0.3% (via qNMR & Mass Balance) | 98.5% (via HPLC Area %) | >95% (Estimated) |
| Traceability | SI-Traceable (NIST/NMIJ) | Traceable to Option A (if available) | None |
| Water Content | Quantified (KF Titration) | Estimated / Ignored | Unknown |
| Suitability | Release Testing, Validation, Calibrations | Routine QC (after qualification) | R&D ID only (Qualitative) |
| Risk of Bias | Low (< 0.5%) | Medium (1-2% due to response factors) | High (> 5%) |
| Cost | High ( | Moderate ( | Low ($) |
ngcontent-ng-c1768565111="" class="ng-star-inserted">Critical Insight: For quantitative impurity analysis, Option C is chemically dangerous . Isoxazole rings can degrade into ring-opened nitriles under improper storage, which "Research Grade" suppliers rarely characterize. Using Option C can lead to false negatives in impurity reporting.[1]
Technical Deep Dive: Qualification Protocol
Since a pharmacopeial standard is likely unavailable, you must qualify your material.[1] The following protocol ensures Scientific Integrity and Regulatory Compliance (ICH Q7/Q3A).
Workflow: The "Self-Validating" System
This workflow uses Orthogonal Methods to eliminate bias. We do not rely on a single technique.[1]
Caption: Orthogonal qualification workflow ensuring structural identity and quantitative accuracy for non-pharmacopeial standards.
Experimental Methodologies
A. Structural Identification (The "Fingerprint")
Before quantification, confirm the structure.[1] The "2-amino" (glycyl) group is distinct from simple acetamides.
-
1H NMR (DMSO-d6, 400 MHz):
-
Isoxazole CH: Singlet at ~6.1–6.5 ppm (C4 proton).
-
Methyl Group: Singlet at ~2.2–2.4 ppm.
-
Glycyl Methylene (-CH2-): Singlet/Doublet at ~3.2–3.5 ppm (distinct from methyl).
-
Amide NH: Broad singlet >10 ppm.
-
-
Mass Spectrometry (ESI+):
-
Target Mass: 156.07 Da [M+H]+ (Calculated for C6H9N3O2).
-
Note: Watch for the "loss of ammonia" fragment (139 Da) or "loss of glycine" (99 Da, isoxazole amine) in MS/MS.
-
B. Purity Assignment: The "Gold Standard" qNMR Method
Do not rely solely on HPLC area %.[1] Response factors vary significantly between the impurity and the parent drug.
-
Internal Standard: TraceCERT® Maleic Acid or Dimethyl Sulfone (high purity, non-hygroscopic).[1]
-
Solvent: DMSO-d6 (ensures full solubility of the amide).
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[2][3]
C. Chromatographic Condition (HPLC)
Use this method to detect related impurities (e.g., 3-amino-5-methylisoxazole precursor).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 40% B over 15 mins. (Isoxazoles are polar; early elution expected).
-
Detection: UV @ 254 nm (Isoxazole max) and 210 nm (Amide bond).
Stability & Handling (Expert Insights)
-
Hygroscopicity: The primary amine (glycyl group) makes this compound moderately hygroscopic .
-
Recommendation: Store in a desiccator at -20°C. Equilibrate to room temperature before weighing to prevent water uptake errors (which artificially lower the assay).
-
-
Solution Stability:
-
Stable in DMSO/Acetonitrile for 48 hours.
-
Unstable in Acidic Water (pH < 2): The amide bond may hydrolyze back to 3-amino-5-methylisoxazole and glycine over time. Always prepare fresh.
-
References
-
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[1]Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1] Rockville, MD: USP Convention.[1] Link
-
PubChem. Compound Summary: 3-amino-5-methylisoxazole (Precursor).[4] National Library of Medicine. Link
-
Simson Pharma. Sulfamethoxazole Impurity Profiling.[1] (For context on isoxazole degradation pathways). Link
-
Sigma-Aldrich (Merck). TraceCERT® qNMR Standards User Guide.[1]Link
Sources
Safety Operating Guide
A Guide to the Proper Disposal of 2-amino-N-(3-methylisoxazol-5-yl)acetamide
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the research chemical 2-amino-N-(3-methylisoxazol-5-yl)acetamide. As no specific Safety Data Sheet (SDS) for this exact compound is readily available, the following procedures are synthesized from the safety profiles of structurally similar compounds—specifically 3-Amino-5-methylisoxazole and Acetamide—and established regulatory guidelines for laboratory chemical waste.[1]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding, as they will provide guidance based on local, state, and federal regulations.[1] This guide is designed to provide a framework for decision-making and operational planning.
Part 1: Hazard Characterization and Immediate Safety
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. Based on data from analogous structures, we can infer a likely hazard profile for 2-amino-N-(3-methylisoxazol-5-yl)acetamide.
Inferred Hazard Profile:
| Hazard Category | Associated Risk | Recommended Precaution | Supporting Data Source |
| Skin Irritation | Causes skin irritation (H315). | Wear nitrile or neoprene gloves and a lab coat. Wash skin thoroughly after handling.[2] | Based on 3-Amino-5-methylisoxazole[2][3] |
| Eye Irritation | Causes serious eye irritation (H319). | Wear ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[1][2] | Based on 3-Amino-5-methylisoxazole[2][3] |
| Carcinogenicity | Suspected of causing cancer (H351). | Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][5] | Based on Acetamide[4][5] |
| Reactivity | May be unstable. Some related compounds may decompose explosively on heating, shock, or friction. | Store in a cool, shaded area away from heat, sparks, and open flames. Avoid shock and friction.[2] | Based on 3-Amino-5-methylisoxazole[2] |
Immediate Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile or neoprene gloves (minimum 0.11 mm thickness).[1]
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[1][3]
Part 2: The Logic of Compliant Chemical Disposal
Proper disposal is a systematic process governed by the Resource Conservation and Recovery Act (RCRA), which holds the waste generator responsible from "cradle-to-grave."[6] The core logic involves waste identification, classification, and segregation to ensure safe handling and regulatory compliance.
Decision Framework for Disposal
The following diagram outlines the critical decision points in developing a disposal plan for a research chemical like 2-amino-N-(3-methylisoxazol-5-yl)acetamide.
Caption: Disposal Decision Workflow for Research Chemicals.
Part 3: Step-by-Step Disposal Protocol
This protocol provides the procedural steps for handling waste streams of 2-amino-N-(3-methylisoxazol-5-yl)acetamide.
Step 1: Waste Classification
Your institution's EHS department will make the final hazardous waste determination.[7] However, you must perform a preliminary assessment. Given the inferred hazards (irritant, suspected carcinogen), this compound should be managed as Hazardous Waste until determined otherwise by EHS.[4][5]
-
Characteristic Waste: The compound is a solid and not expected to be ignitable or corrosive. However, its reactivity and toxicity must be considered.[7]
-
Listed Waste: It is not explicitly on the EPA's P-list (acutely hazardous) or U-list (toxic).[8] However, mixing it with a listed solvent could make the entire mixture a listed waste.[8]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous reactions and ensures cost-effective disposal.[9][10]
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a dedicated liquid waste container.
-
DO NOT mix this waste with other solvent streams (e.g., halogenated vs. non-halogenated) unless explicitly approved by your EHS department.[1]
-
Containers for liquid waste must be compatible with all components of the solution and stored in secondary containment to prevent spills.[11]
-
-
Contaminated PPE:
-
Grossly contaminated lab coats, gloves, or other disposable PPE should be collected as solid hazardous waste.[1]
-
Step 3: Container Labeling
Accurate labeling is a critical RCRA requirement.[12][13]
-
Obtain a hazardous waste tag from your EHS department.[7]
-
Clearly label the container with the words "Hazardous Waste." [13]
-
List all chemical constituents by their full name, including solvents and solutes, with their approximate percentages or volumes. Chemical formulas are not acceptable.[9]
-
Indicate the specific hazards using checkboxes or pictograms on the label (e.g., Irritant, Toxic/Health Hazard).[13]
-
Record the date when the first drop of waste was added to the container (the "accumulation start date").[6]
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated location at or near the point of waste generation.[9][13]
-
Store the properly labeled waste container in your lab's designated SAA.
-
The container must be kept closed at all times , except when adding or removing waste.[8][14]
-
Ensure incompatible waste types are segregated within the SAA (e.g., acids stored separately from bases).[9]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three calendar days.[7] In most lab settings, containers are removed long before this volume is reached.
Step 5: Arranging for Final Disposal
-
Once your waste container is full (no more than 90% capacity to allow for expansion) or you have finished the project generating the waste, contact your institution's EHS department.[11]
-
Provide them with the container details and location to schedule a pickup.
-
EHS professionals will transport the waste to a central accumulation area before it is shipped off-site to a licensed treatment, storage, and disposal facility (TSDF), likely for incineration.[15]
Part 4: Emergency Procedures
-
Spill:
-
Evacuate personnel from the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and collect the material into your hazardous waste container.
-
For large spills, contact your EHS emergency line immediately.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
References
-
Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
-
SAFETY DATA SHEET: 3-Amino-5-methylisoxazole. TCI Chemicals.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
-
3-Amino-5-methylisoxazole - Safety Data Sheet. ChemicalBook.
- Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. [Source Not Available]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
-
SAFETY DATA SHEET: Acetamide. Sigma-Aldrich.
-
Acetamide - SAFETY DATA SHEET. PENTA.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
RCRA. Case Western Reserve University Environmental Health and Safety.
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration.
-
Safety Data Sheet: acetamide. Chemos GmbH & Co.KG.
-
RCRA Regulations Explained. National Environmental Trainers.
-
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry.
-
Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. NC DEQ.
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization/U.S. Environmental Protection Agency.
-
RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties. EHSLeaders.
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.
-
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties [ehsleaders.org]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. deq.nc.gov [deq.nc.gov]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
